molecular formula C22H21FN4O B15576136 5-Fluoro thj CAS No. 2180934-72-7

5-Fluoro thj

Cat. No.: B15576136
CAS No.: 2180934-72-7
M. Wt: 376.4 g/mol
InChI Key: GMRIDDSOZRLMAN-UHFFFAOYSA-N
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Description

5-Fluoro thj is a useful research compound. Its molecular formula is C22H21FN4O and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2180934-72-7

Molecular Formula

C22H21FN4O

Molecular Weight

376.4 g/mol

IUPAC Name

1-(5-fluoropentyl)-N-quinolin-8-ylindazole-3-carboxamide

InChI

InChI=1S/C22H21FN4O/c23-13-4-1-5-15-27-19-12-3-2-10-17(19)21(26-27)22(28)25-18-11-6-8-16-9-7-14-24-20(16)18/h2-3,6-12,14H,1,4-5,13,15H2,(H,25,28)

InChI Key

GMRIDDSOZRLMAN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Synthesis Pathway of 1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for 1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide, a compound of interest in medicinal chemistry and drug development. The synthesis is presented in a two-step process, commencing with the N-alkylation of 1H-indazole-3-carboxylic acid, followed by an amide coupling reaction with 8-aminoquinoline (B160924). This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

I. Synthesis Overview

The synthesis of 1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide is achieved through a sequential two-step process. The first step involves the selective N1-alkylation of the indazole ring of 1H-indazole-3-carboxylic acid using 1-bromo-5-fluoropentane (B147514). The second step is the formation of the amide bond between the resulting 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid and 8-aminoquinoline, facilitated by a peptide coupling agent.

Synthesis_Pathway 1H-Indazole-3-carboxylic Acid 1H-Indazole-3-carboxylic Acid Step1_Alkylation Step 1: N-Alkylation 1H-Indazole-3-carboxylic Acid->Step1_Alkylation 1-Bromo-5-fluoropentane 1-Bromo-5-fluoropentane 1-Bromo-5-fluoropentane->Step1_Alkylation Intermediate 1-(5-fluoropentyl)-1H-indazole-3-carboxylic Acid Step1_Alkylation->Intermediate Step2_AmideCoupling Step 2: Amide Coupling Intermediate->Step2_AmideCoupling 8-Aminoquinoline 8-Aminoquinoline 8-Aminoquinoline->Step2_AmideCoupling Final_Product 1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide Step2_AmideCoupling->Final_Product

Figure 1: Overall synthesis workflow for 1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide.

II. Data Presentation

The following tables summarize the quantitative data for each step of the synthesis, providing a clear comparison of reaction parameters.

Table 1: Quantitative Data for Step 1: N-Alkylation of 1H-Indazole-3-carboxylic Acid

ParameterValueReference
Reactants
1H-Indazole-3-carboxylic Acid1.0 eq[1][2]
1-Bromo-5-fluoropentane1.1 - 1.5 eq[3]
Sodium Hydride (60% dispersion in oil)1.2 - 1.5 eq[3]
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)[1]
Reaction Conditions
Temperature0 °C to 50 °C[3]
Reaction Time12 - 24 hours[3]
Yield 51 - 96%[1][2]

Table 2: Quantitative Data for Step 2: Amide Coupling

ParameterValueReference
Reactants
1-(5-fluoropentyl)-1H-indazole-3-carboxylic Acid1.0 eq[4][5]
8-Aminoquinoline1.1 eq
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)1.2 eq[4][5]
1-Hydroxybenzotriazole (B26582) (HOBt)1.2 eq[4][5]
N,N-Diisopropylethylamine (DIPEA)2.0 - 3.0 eq[4][5]
Solvent Anhydrous Dimethylformamide (DMF)[4][5]
Reaction Conditions
Temperature0 °C to Room Temperature[4][5]
Reaction Time12 - 24 hours[4][5]
Yield 60 - 85% (representative)

III. Experimental Protocols

Step 1: Synthesis of 1-(5-fluoropentyl)-1H-indazole-3-carboxylic Acid (N-Alkylation)

This procedure outlines the selective N1-alkylation of 1H-indazole-3-carboxylic acid.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Suspend 1H-Indazole-3-carboxylic Acid in anhydrous THF Cool Cool to 0 °C Start->Cool Add_NaH Add Sodium Hydride portion-wise Cool->Add_NaH Stir1 Stir at 0 °C for 30 min Add_NaH->Stir1 Add_Bromo Add 1-Bromo-5-fluoropentane Stir1->Add_Bromo Warm Warm to 50 °C Add_Bromo->Warm Stir2 Stir for 12-24 h Warm->Stir2 Quench Quench with water Stir2->Quench Acidify Acidify with HCl (1M) Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain pure product Purify->End

Figure 2: Experimental workflow for the N-Alkylation step.

Methodology:

  • To a stirred suspension of 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 - 1.5 eq) portion-wise to the suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add 1-bromo-5-fluoropentane (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 50 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with water.

  • Acidify the aqueous mixture to pH 3-4 with 1M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid.

Step 2: Synthesis of 1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide (Amide Coupling)

This protocol details the formation of the final product through an amide bond formation reaction.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Intermediate, 8-Aminoquinoline, EDC, and HOBt in anhydrous DMF Cool Cool to 0 °C Start->Cool Add_DIPEA Add DIPEA dropwise Cool->Add_DIPEA Stir1 Stir at 0 °C for 30 min Add_DIPEA->Stir1 Warm Warm to Room Temperature Stir1->Warm Stir2 Stir for 12-24 h Warm->Stir2 Quench Quench with water Stir2->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with LiCl solution (5%) Extract->Wash Wash_brine Wash with brine Wash->Wash_brine Dry Dry over Na2SO4 Wash_brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain final product Purify->End

Figure 3: Experimental workflow for the Amide Coupling step.

Methodology:

  • To a solution of 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid (1.0 eq), 8-aminoquinoline (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere, cool the mixture to 0 °C.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with a 5% lithium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide.

IV. Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of 1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide. The outlined two-step process, involving N-alkylation followed by amide coupling, is a well-established and versatile method for the preparation of such indazole-3-carboxamide derivatives. The provided quantitative data and detailed experimental protocols are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development. It is recommended that all experimental work be conducted by qualified personnel in a controlled laboratory setting, with appropriate safety precautions.

References

5-Fluoro-THJ: A Technical Guide to its Mechanism of Action at Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 5-Fluoro-THJ (also known as 5F-THJ-018 or THJ-2201) at cannabinoid receptors. 5-Fluoro-THJ is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest in forensic and pharmacological research. This document details its binding affinity and functional activity at cannabinoid receptor type 1 (CB1) and type 2 (CB2), outlines the experimental protocols for key assays, and presents signaling pathways and experimental workflows through detailed diagrams. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of synthetic cannabinoids and the development of related therapeutics.

Introduction

5-Fluoro-THJ is a synthetic cannabinoid that belongs to the indazole-3-carboxamide class. Structurally, it is an analogue of THJ-018, featuring a fluorine atom on the terminal carbon of the N-pentyl chain. This modification is a common strategy in the design of SCRAs, often leading to altered pharmacological properties compared to their non-fluorinated counterparts. Understanding the precise interaction of 5-Fluoro-THJ with cannabinoid receptors is crucial for elucidating its physiological effects and potential toxicological profile.

Quantitative Pharmacological Data

The interaction of 5-Fluoro-THJ with cannabinoid receptors has been characterized through various in vitro assays. The following tables summarize the available quantitative data on its binding affinity and functional activity.

Table 1: Binding Affinity of 5-Fluoro-THJ at Human Cannabinoid Receptors

CompoundReceptorAssay TypeParameterValue (nM)
5-Fluoro-THJ (THJ-2201)hCB1Radioligand BindingKi1.34[1]
5-Fluoro-THJ (THJ-2201)hCB2Radioligand BindingKi1.32[1]

Table 2: Functional Activity of 5-Fluoro-THJ at Human Cannabinoid Receptors

CompoundReceptorAssay TypeParameterValue
5-Fluoro-THJ (THJ-2201)hCB1AequoScreen™Potency (EC50)7 - 200 nM[2]
5-Fluoro-THJ (THJ-2201)hCB1Neuronal DifferentiationEC50Not explicitly stated, but effective at 1 pM[3][4]
5-Fluoro-THJ (THJ-2201)-cAMP AssayPotencyApprox. equipotent to Δ9-THC and RCS-4

Signaling Pathways

Upon binding to and activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), 5-Fluoro-THJ initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of these receptors can lead to the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.

Cannabinoid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5F_THJ 5-Fluoro-THJ CB1R CB1/CB2 Receptor 5F_THJ->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Caption: Canonical signaling pathway of cannabinoid receptors upon activation by an agonist like 5-Fluoro-THJ.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of 5-Fluoro-THJ for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP55,940).

  • 5-Fluoro-THJ (test compound).

  • Non-specific binding control (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of 5-Fluoro-THJ in assay buffer to achieve a final concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP55,940, and 100 µL of cell membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]CP55,940, and 100 µL of cell membrane suspension.

    • Competitive Binding: 50 µL of each 5-Fluoro-THJ dilution, 50 µL of [³H]CP55,940, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the 5-Fluoro-THJ concentration. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd).

Radioligand_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, 5F-THJ) start->prep_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep_reagents->setup_plate incubation Incubate at 30°C for 60-90 min setup_plate->incubation filtration Filter and Wash incubation->filtration quantify Add Scintillation Cocktail & Count filtration->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

cAMP Inhibition Functional Assay

This protocol is used to determine the functional potency (EC₅₀) of 5-Fluoro-THJ as an agonist at Gi/o-coupled cannabinoid receptors.

Materials:

  • HEK293 cells stably expressing the human CB1 or CB2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (B1673556).

  • IBMX (a phosphodiesterase inhibitor).

  • 5-Fluoro-THJ (test compound).

  • cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).

  • 384-well white opaque assay plates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Culture: Culture the cells to ~80-90% confluency.

  • Cell Preparation: Harvest the cells and resuspend them in assay buffer at the desired density.

  • Compound Preparation: Prepare serial dilutions of 5-Fluoro-THJ in assay buffer.

  • Assay Setup:

    • Dispense cells into the wells of the 384-well plate.

    • Add the diluted 5-Fluoro-THJ to the respective wells.

    • Add a solution of forskolin and IBMX to all wells (except for basal controls) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis: Normalize the data with the forskolin-only wells representing 100% cAMP production and basal wells as 0%. Plot the percentage of inhibition against the logarithm of the 5-Fluoro-THJ concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

cAMP_Inhibition_Assay_Workflow start Start culture_cells Culture CB1/CB2 Expressing Cells start->culture_cells prepare_cells Harvest and Resuspend Cells culture_cells->prepare_cells setup_assay Dispense Cells and 5F-THJ into Plate prepare_cells->setup_assay stimulate Add Forskolin/IBMX to Stimulate cAMP setup_assay->stimulate incubate Incubate at Room Temperature stimulate->incubate detect Add cAMP Detection Reagents incubate->detect read_plate Measure Signal with Plate Reader detect->read_plate analyze Data Analysis (Calculate EC50) read_plate->analyze end End analyze->end

Caption: Workflow for a cAMP inhibition functional assay.

Conclusion

5-Fluoro-THJ is a potent synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors with high binding affinity in the low nanomolar range. Its primary mechanism of action involves the activation of Gi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and subsequent downstream effects. The fluorination of the pentyl chain likely contributes to its high potency. The detailed experimental protocols provided in this guide offer a standardized approach for the further pharmacological characterization of 5-Fluoro-THJ and other novel synthetic cannabinoids. A deeper understanding of the structure-activity relationships and signaling profiles of these compounds is essential for both public health and the development of potential therapeutic agents targeting the endocannabinoid system. Further research is warranted to determine its precise functional potency in canonical G-protein activation assays and to explore its potential for biased agonism.

References

Unveiling the Cannabinoid Landscape: A Technical Guide to the CB1 Receptor Binding Affinity of 5-Fluoro-THJ

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cannabinoid type 1 (CB1) receptor binding affinity of the synthetic cannabinoid 5-Fluoro-THJ. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, details relevant experimental methodologies, and visualizes key biological pathways to offer a comprehensive understanding of this compound's interaction with the endocannabinoid system.

Introduction

5-Fluoro-THJ is a synthetic cannabinoid, structurally analogous to THJ-018, with a key modification: the addition of a fluorine atom to the terminal carbon of the pentyl chain. This structural alteration is significant, as terminal fluorination of the pentyl chain in synthetic cannabinoids has been demonstrated to enhance binding affinity for the CB1 receptor. The CB1 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is the primary pharmacological target for the psychoactive effects of cannabinoids. A thorough understanding of the binding affinity and subsequent signaling of compounds like 5-Fluoro-THJ is crucial for the fields of pharmacology, toxicology, and therapeutic development.

Quantitative Analysis of CB1 Receptor Binding Affinity

CompoundCB1 Receptor Kᵢ (nM)CB2 Receptor Kᵢ (nM)Notes
THJ-0180.321Parent compound of 5-Fluoro-THJ.
AM-22011.02.6A fluorinated analog of JWH-018, demonstrating high CB1 affinity.
JWH-0189.002.94Non-fluorinated parent compound of AM-2201.
Δ⁹-THC~40-60~3-10The primary psychoactive constituent of cannabis, for comparison.

Table 1: Comparative CB1 and CB2 Receptor Binding Affinities of Selected Cannabinoids.

The significantly lower Kᵢ value of THJ-018 at the CB1 receptor (0.3 nM) compared to the CB2 receptor (21 nM) indicates a high and selective affinity for CB1. The precedent set by compounds like AM-2201, where terminal fluorination increases CB1 receptor potency, strongly suggests that 5-Fluoro-THJ possesses a CB1 receptor binding affinity that is at least comparable to, and likely greater than, that of THJ-018.

Experimental Protocols: Determining CB1 Receptor Binding Affinity

The determination of a compound's binding affinity for the CB1 receptor is typically achieved through in vitro radioligand binding assays. These competitive binding experiments measure the ability of a test compound (e.g., 5-Fluoro-THJ) to displace a radiolabeled ligand with known high affinity for the CB1 receptor.

Key Experimental Methodologies

1. Membrane Preparation:

  • Source: Membranes are typically prepared from brain tissue (e.g., rat or mouse whole brain or specific regions like the cerebellum) or from cell lines (e.g., HEK293 or CHO cells) stably expressing the human CB1 receptor.

  • Procedure: The tissue or cells are homogenized in an ice-cold buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The resulting pellet is washed and resuspended in a suitable assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.

2. Radioligand Binding Assay:

  • Radioligand: A commonly used radioligand is [³H]CP 55,940, a high-affinity synthetic cannabinoid agonist.

  • Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM CaCl₂ with 0.1% bovine serum albumin (BSA), at pH 7.4.

  • Procedure: The assay is performed in microcentrifuge tubes or 96-well plates. Each reaction tube contains:

    • A fixed concentration of the radioligand ([³H]CP 55,940).

    • The membrane preparation.

    • Varying concentrations of the unlabeled test compound (the "competitor," e.g., 5-Fluoro-THJ).

  • Incubation: The mixture is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed rapidly with ice-cold wash buffer to minimize dissociation of the bound ligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

3. Data Analysis:

  • IC₅₀ Determination: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the test compound. A sigmoidal competition curve is generated, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

  • Kᵢ Calculation: The Kᵢ value, which represents the intrinsic binding affinity of the test compound, is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

    where:

    • [L] is the concentration of the radioligand.

    • Kₐ is the dissociation constant of the radioligand for the receptor.

Visualization of Key Pathways and Workflows

To further elucidate the molecular interactions and experimental procedures, the following diagrams are provided.

G Experimental Workflow for CB1 Receptor Binding Assay cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Source CB1 Receptor Source (Brain Tissue or Transfected Cells) Homogenization Homogenization in Buffer Source->Homogenization Centrifugation Centrifugation to Pellet Membranes Homogenization->Centrifugation Resuspension Resuspension in Assay Buffer Centrifugation->Resuspension ProteinAssay Protein Concentration Determination Resuspension->ProteinAssay AssaySetup Assay Setup: - Membranes - [³H]CP 55,940 - 5-Fluoro-THJ (competitor) ProteinAssay->AssaySetup Incubation Incubation (30°C, 60-90 min) AssaySetup->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Washing Washing with Cold Buffer Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation IC50 IC₅₀ Determination (Non-linear Regression) Scintillation->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Kᵢ Value Calculation ChengPrusoff->Ki

Caption: Workflow for determining CB1 receptor binding affinity.

G CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1R CB1 Receptor G_protein Gαi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Ca_channel Ca²⁺ Channel Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release K_channel K⁺ Channel K_channel->Neurotransmitter_Release G_protein->AC Inhibits G_protein->Ca_channel Inhibits G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT Activates PKA PKA cAMP->PKA Activates Cannabinoid 5-Fluoro-THJ (Agonist) Cannabinoid->CB1R Binds to

Caption: Simplified CB1 receptor signaling cascade upon agonist binding.

Conclusion

5-Fluoro-THJ is anticipated to be a high-affinity ligand for the CB1 receptor, likely exhibiting a Kᵢ value in the sub-nanomolar range. This prediction is based on the potent CB1 activity of its parent compound, THJ-018, and the established principle that terminal fluorination of the pentyl chain enhances CB1 receptor affinity in other synthetic cannabinoids. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its binding affinity. The visualized signaling pathways illustrate the downstream cellular consequences of CB1 receptor activation, which are critical for understanding the pharmacological and toxicological profile of this compound. Further research is warranted to definitively characterize the binding kinetics and functional activity of 5-Fluoro-THJ at the CB1 receptor.

In Vitro Pharmacological Profile of 5-Fluoro-THJ (THJ-2201): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-THJ, also known as THJ-2201, is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest within the scientific community. As an analogue of the indole-based synthetic cannabinoid AM-2201, with the indole (B1671886) core substituted by an indazole ring, its pharmacological properties are of significant interest for understanding structure-activity relationships and potential physiological effects. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 5-Fluoro-THJ, focusing on its interactions with cannabinoid receptors. The information presented herein is intended to support research, drug development, and forensic analysis.

Core Pharmacological Data

The primary molecular targets of 5-Fluoro-THJ are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). Its interaction with these receptors is characterized by high-affinity binding and potent agonist activity.

Binding Affinity

5-Fluoro-THJ demonstrates high-affinity binding to both human CB1 and CB2 receptors. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with lower values indicating a stronger interaction.

CompoundReceptorKi (nM)Reference
5-Fluoro-THJ (THJ-2201) hCB1 1.34 [1]
1.0 [2]
5-Fluoro-THJ (THJ-2201) hCB2 1.32 [1]
2.6 [2]

Note: Variations in Ki values can arise from different experimental conditions and methodologies.

Functional Activity

5-Fluoro-THJ acts as a full agonist at both CB1 and CB2 receptors.[3] This means it is capable of eliciting a maximal response from the receptor, similar to or greater than that of endogenous cannabinoids. While specific EC50 values from cAMP or other functional assays for the parent compound were not consistently available in the reviewed literature, one study using a cAMP assay in HEK293T cells transfected with the human CB1 receptor established a rank order of potency. In this study, THJ-2201 was found to be approximately equipotent to Δ⁹-THC and RCS-4.[4]

Signaling Pathways and Experimental Workflows

The interaction of 5-Fluoro-THJ with cannabinoid receptors initiates a cascade of intracellular signaling events. The experimental workflows used to characterize these interactions are crucial for understanding its pharmacological profile.

Cannabinoid Receptor Signaling Pathway

Upon binding of an agonist like 5-Fluoro-THJ, CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), primarily couple to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of these receptors can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

Cannabinoid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5-Fluoro-THJ 5-Fluoro-THJ CB1_R CB1/CB2 Receptor 5-Fluoro-THJ->CB1_R Binds G_protein Gαi/oβγ CB1_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response MAPK->Cellular_Response

Figure 1: Simplified signaling pathway of cannabinoid receptor activation by 5-Fluoro-THJ.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a receptor. This is typically achieved through a competitive binding experiment.

Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Receptor Membranes (e.g., from HEK293 cells expressing hCB1/hCB2) Incubation_Mix Incubate Membranes, Radioligand, and 5-Fluoro-THJ Membrane_Prep->Incubation_Mix Radioligand_Prep Radioligand (e.g., [³H]CP55,940) Radioligand_Prep->Incubation_Mix Test_Compound_Prep 5-Fluoro-THJ (serial dilutions) Test_Compound_Prep->Incubation_Mix Filtration Rapid Filtration to separate bound from free radioligand Incubation_Mix->Filtration Scintillation_Counting Scintillation Counting to measure radioactivity Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC₅₀ determination, Cheng-Prusoff for Ki) Scintillation_Counting->Data_Analysis

Figure 2: General workflow for a competitive radioligand binding assay.

Experimental Workflow: cAMP Functional Assay

Functional assays, such as the cAMP inhibition assay, are used to determine the potency (EC50) and efficacy (Emax) of an agonist.

cAMP Functional Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Analysis Cell_Prep Culture cells expressing hCB1/hCB2 receptors (e.g., CHO or HEK293) Forskolin_Stim Stimulate with Forskolin (to increase basal cAMP) Cell_Prep->Forskolin_Stim Agonist_Treatment Treat with varying concentrations of 5-Fluoro-THJ Forskolin_Stim->Agonist_Treatment Cell_Lysis Cell Lysis Agonist_Treatment->Cell_Lysis cAMP_Measurement Measure intracellular cAMP (e.g., using HTRF, ELISA) Cell_Lysis->cAMP_Measurement Data_Analysis Data Analysis (Dose-response curve, EC₅₀ and Eₘₐₓ determination) cAMP_Measurement->Data_Analysis

Figure 3: General workflow for a cAMP inhibition functional assay.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)
  • Membrane Preparation: Cell membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors are prepared. The protein concentration of the membrane suspension is determined using a standard protein assay (e.g., Bradford or BCA).

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% bovine serum albumin (BSA), at pH 7.4.

  • Reaction Mixture: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940, typically at its Kd concentration), and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2) to saturate all specific binding sites.

    • Competitive Binding: Receptor membranes, radioligand, and serially diluted concentrations of 5-Fluoro-THJ.

  • Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filter mats (e.g., GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is then measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is plotted against the logarithm of the 5-Fluoro-THJ concentration. The IC50 (the concentration of 5-Fluoro-THJ that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

cAMP Inhibition Functional Assay
  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human CB1 or CB2 receptor are cultured to an appropriate confluency in 96-well plates.

  • Assay Medium: Cells are typically washed and incubated in a serum-free medium or a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Treatment: Cells are pre-incubated with varying concentrations of 5-Fluoro-THJ.

  • Adenylyl Cyclase Stimulation: Forskolin (a direct activator of adenylyl cyclase) is added to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a LANCE cAMP assay.

  • Data Analysis: The amount of cAMP produced is plotted against the logarithm of the 5-Fluoro-THJ concentration. A dose-response curve is generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect of the agonist) are determined using non-linear regression analysis. The Emax is often expressed as a percentage of the response produced by a standard full agonist (e.g., CP55,940).

Conclusion

5-Fluoro-THJ (THJ-2201) is a high-affinity, potent, full agonist at both CB1 and CB2 receptors. Its in vitro pharmacological profile is characterized by nanomolar binding affinities and a functional potency comparable to that of Δ⁹-THC in some assay systems. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reproducible characterization of this and other synthetic cannabinoids. Further research is warranted to fully elucidate its functional selectivity and potential for biased agonism at cannabinoid receptors.

References

Toxicological Profile of 5-Fluoro-THJ: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological data for the synthetic cannabinoid 5-Fluoro-THJ is currently limited in published scientific literature. The physiological and toxicological properties of this specific compound have not been definitively determined.[1] This guide, therefore, presents a comprehensive overview of the toxicological profile of closely related synthetic cannabinoids, particularly 5F-MDMB-PINACA (also known as 5F-ADB) and THJ-2201, to infer potential toxicological characteristics of 5-Fluoro-THJ. Researchers should exercise caution in extrapolating these findings directly to 5-Fluoro-THJ and conduct specific studies to ascertain its precise toxicological profile.

Introduction to 5-Fluoro-THJ and Related Synthetic Cannabinoids

5-Fluoro-THJ is a synthetic cannabinoid, a class of designer drugs that bind to the same cannabinoid receptors as delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[2] These synthetic analogues, however, often exhibit greater binding affinity and potency at the CB1 receptors, which are associated with their psychoactive effects.[2] The addition of a terminal fluorine atom, a characteristic of many "5F" designated synthetic cannabinoids, has been shown to increase potency at CB1 receptors by 2 to 5 times compared to their non-fluorinated counterparts.[2]

The indazole core of 5-Fluoro-THJ is shared by numerous other synthetic cannabinoids, including the highly potent and dangerous 5F-MDMB-PINACA.[3] The abuse of 5F-MDMB-PINACA has been linked to numerous cases of non-fatal intoxications and fatalities worldwide.[3][4] Given the structural similarities, understanding the toxicology of compounds like 5F-MDMB-PINACA and the metabolic pathways of fluorinated indazole cannabinoids such as THJ-2201 is crucial for predicting the potential risks associated with 5-Fluoro-THJ.

Quantitative Toxicological Data (Inferred)

The following tables summarize quantitative data from studies on synthetic cannabinoids structurally related to 5-Fluoro-THJ. This data provides an estimate of the potential toxicological parameters of 5-Fluoro-THJ.

Table 1: Post-mortem Blood Concentrations of 5F-MDMB-PINACA

ParameterConcentration Range (ng/mL)Median Concentration (ng/mL)
Post-mortem Blood<0.1 - 1.2~0.28

Data extracted from cases where 5F-MDMB-PINACA was implicated in the cause of death.[5]

Table 2: In Vivo Cannabimimetic Effects of 5F-ADB (5F-MDMB-PINACA) in Mice

EffectEffective Dose Range (mg/kg)
Locomotion Suppression0.1 - 1
Hypothermia0.1 - 1
Analgesia0.1 - 1
Catalepsy0.1 - 1

Data indicates the dose range at which significant effects were observed compared to vehicle controls.[3]

Experimental Protocols

This section details the methodologies employed in key studies on related synthetic cannabinoids, which can serve as a template for the toxicological screening of 5-Fluoro-THJ.

In Vitro Metabolism Studies

Objective: To identify the primary metabolic pathways of the synthetic cannabinoid.

Methodology:

  • Incubation: The test compound (e.g., THJ-2201) is incubated with human hepatocytes at a concentration of 10 μmol/L for 3 hours.[6][7] Alternatively, pooled human liver microsomes and cytosol can be used to simulate phase I and phase II biotransformations.[8]

  • Analysis: The resulting extracts are analyzed using liquid chromatography coupled to high-resolution mass spectrometry (LC-HR-MS), such as a TripleTOF 5600+.[6][7]

  • Data Acquisition: Data is acquired via a full scan and information-dependent acquisition-triggered product ion scans with a mass defect filter to identify potential metabolites.[6][7]

  • In Silico Prediction: Computational tools like MetaSite can be used to predict metabolites, which are then compared with the experimental findings.[6][7]

Cannabinoid Receptor Binding Affinity Assays

Objective: To determine the binding affinity of the compound to CB1 and CB2 receptors.

Methodology:

  • Assay Type: Competition binding assays are commonly used.

  • Procedure: A radiolabeled cannabinoid ligand is incubated with cell membranes expressing either CB1 or CB2 receptors in the presence of varying concentrations of the test compound.

  • Measurement: The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined. This value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity.

  • Alternative Method: Surface plasmon resonance (SPR) offers a non-isotopic method to measure binding affinities in real-time.[9]

In Vivo Behavioral and Physiological Studies in Mice

Objective: To assess the physiological and behavioral effects of the compound.

Methodology:

  • Animals: Male CD-1 mice are often used.

  • Drug Administration: The test compound is administered, typically via intraperitoneal injection, at various doses.

  • Tetrad Assay: A series of tests are conducted to evaluate cannabimimetic effects, including:

    • Locomotor Activity: Measured using an activity monitor.

    • Rectal Temperature: Measured with a digital thermometer to assess hypothermia.

    • Analgesia: Assessed using the tail-flick or hot-plate test.

    • Catalepsy: Measured by the bar test.

  • Observation: Animals are also observed for other signs of toxicity, such as seizures, tremors, and changes in behavior.[3]

Cytotoxicity and Genotoxicity Assays

Objective: To evaluate the potential of the compound to cause cell death and genetic damage.

Methodology:

  • Cytotoxicity:

    • Cell Lines: Human cell lines such as TK6 or liver cell lines (e.g., HepG2) can be used.[10][11]

    • Assay: Cell viability is measured after exposure to a range of concentrations of the test compound. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method.[12]

  • Genotoxicity:

    • Micronucleus Test: This assay, often performed using flow cytometry on TK6 cells, detects chromosomal damage by quantifying the formation of micronuclei.[11]

    • Unscheduled DNA Synthesis (UDS) Assay: This test measures DNA repair synthesis in response to DNA damage, typically in primary cultures of hepatocytes.[13]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the toxicological screening of synthetic cannabinoids like 5-Fluoro-THJ.

Metabolic_Pathway 5-Fluoro-THJ 5-Fluoro-THJ M1 Oxidative Defluorination 5-Fluoro-THJ->M1 Phase I M2 Hydroxylation (N-pentyl chain) 5-Fluoro-THJ->M2 Phase I M5 Dihydrodiol Formation (Naphthalene Moiety) 5-Fluoro-THJ->M5 Phase I M3 Carboxylation M1->M3 Further Oxidation M4 Glucuronidation M2->M4 Phase II M3->M4 Phase II CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular 5-Fluoro-THJ 5-Fluoro-THJ CB1R CB1 Receptor 5-Fluoro-THJ->CB1R Agonist Binding G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK ↑ MAPK Activation G_protein->MAPK Ion_Channels Modulation of Ion Channels G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Toxicology_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Assessment Metabolism Metabolism Studies (Hepatocytes, Microsomes) PK Pharmacokinetics Metabolism->PK Binding Receptor Binding Assays (CB1 & CB2) Behavioral Behavioral & Physiological Effects (Tetrad Assay) Binding->Behavioral CytoGeno Cytotoxicity & Genotoxicity (e.g., MTT, Micronucleus) Acute_Tox Acute Toxicity (e.g., LD50) CytoGeno->Acute_Tox Risk_Assessment Comprehensive Risk Assessment Behavioral->Risk_Assessment PK->Risk_Assessment Acute_Tox->Risk_Assessment

References

solubility and stability of 5-Fluoro-THJ in laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-THJ in Laboratory Solvents

Introduction

This technical guide provides a comprehensive overview of the solubility and stability of 5-Fluoro-THJ (formal name: 1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide), a synthetic cannabinoid and a derivative of THJ-018.[1][2] Understanding the physicochemical properties of this compound is critical for researchers, scientists, and drug development professionals in designing and executing robust experimental protocols, ensuring accurate data interpretation, and developing stable formulations. This document outlines standard methodologies for determining solubility and stability, presents data in a structured format, and visualizes key experimental and biological pathways.

While extensive empirical data for 5-Fluoro-THJ is not widely published, this guide is based on established principles for the analysis of synthetic cannabinoids and provides a framework for its characterization in a laboratory setting.[3][4][5]

Section 1: Solubility Profile of 5-Fluoro-THJ

The solubility of an active compound is a critical parameter that influences its bioavailability and is fundamental for the preparation of stock solutions for in vitro and in vivo studies. Synthetic cannabinoids are typically highly lipophilic, exhibiting good solubility in organic solvents and low solubility in aqueous media.[4][5]

Qualitative Solubility

Based on the general characteristics of synthetic cannabinoids, 5-Fluoro-THJ is expected to be soluble in common organic solvents. Preliminary data from suppliers indicates solubility in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[6]

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for 5-Fluoro-THJ and provides a template for recording experimentally determined values in other relevant laboratory solvents.

SolventMolarity (mM)Concentration (mg/mL)Temperature (°C)MethodReference/Notes
Dimethylformamide (DMF)~13.35Room TemperatureSupplier Data[6]
Dimethyl sulfoxide (DMSO)~13.35Room TemperatureSupplier Data[6]
MethanolTBDTBD25Shake-FlaskTo Be Determined experimentally
EthanolTBDTBD25Shake-FlaskTo Be Determined experimentally
AcetonitrileTBDTBD25Shake-FlaskTo Be Determined experimentally
Phosphate-Buffered Saline (PBS) pH 7.4TBDTBD37Shake-FlaskExpected to be low due to lipophilic nature

TBD: To Be Determined

Experimental Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[7][8][9]

Methodology:

  • Preparation of Solutions: Prepare a series of vials containing a known volume of the selected laboratory solvent (e.g., methanol, ethanol, acetonitrile, PBS).

  • Addition of Compound: Add an excess amount of 5-Fluoro-THJ crystalline solid to each vial, ensuring that undissolved solid remains visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of 5-Fluoro-THJ using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: Express the solubility in mg/mL and molarity (mM).

Section 2: Stability Profile of 5-Fluoro-THJ

Stability studies are crucial to determine the conditions under which a compound remains unchanged over time. This information is vital for defining storage conditions, shelf-life, and understanding potential degradation pathways.

Long-Term Storage Stability

For long-term storage, 5-Fluoro-THJ is reported to be stable for at least 5 years when stored as a crystalline solid at -20°C.[6] It is recommended to store solutions in tightly sealed vials at low temperatures to minimize solvent evaporation and degradation.

Forced Degradation Studies

Forced degradation (stress testing) is an essential component of drug development that helps to identify likely degradation products and establish the stability-indicating nature of analytical methods.[10][11][12] These studies involve exposing the compound to conditions more severe than accelerated stability testing.[11]

Summary of Forced Degradation Conditions and Expected Outcomes:

ConditionReagent/ParametersPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl, heated (e.g., 60°C)Hydrolysis of the amide linkage.
Base Hydrolysis0.1 M NaOH, heated (e.g., 60°C)Hydrolysis of the amide linkage.
Oxidation3% H₂O₂, room temperatureOxidation of the indazole or quinoline (B57606) ring systems.
Thermal DegradationDry heat (e.g., 80°C)General thermal decomposition.
PhotostabilityExposure to UV and visible light (ICH Q1B guidelines)Photolytic degradation, potential for isomerization or cyclization.
Experimental Protocol for Forced Degradation Studies

Methodology:

  • Sample Preparation: Prepare solutions of 5-Fluoro-THJ in an appropriate solvent (e.g., a mixture of organic solvent and water to ensure solubility).

  • Stress Conditions: Expose the solutions to the stress conditions outlined in the table above for a defined period. A control sample, protected from the stress conditions, should be analyzed concurrently.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

  • Analysis: Analyze the stressed and control samples using a stability-indicating HPLC or LC-MS/MS method. The method should be capable of separating the intact 5-Fluoro-THJ from any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products. The mass balance should be calculated to ensure that all degradation products are accounted for.

Section 3: Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the logical workflow for determining the solubility and stability of 5-Fluoro-THJ.

G cluster_0 Solubility Assessment cluster_1 Stability Assessment sol_start Start: 5-Fluoro-THJ Solid shake_flask Shake-Flask Method (Thermodynamic Solubility) sol_start->shake_flask sol_analysis LC-MS/MS Analysis shake_flask->sol_analysis sol_data Quantitative Solubility Data sol_analysis->sol_data stab_start Start: 5-Fluoro-THJ Solution forced_deg Forced Degradation (Acid, Base, Oxidation, Heat, Light) stab_start->forced_deg stab_analysis Stability-Indicating LC-MS/MS Method forced_deg->stab_analysis stab_data Degradation Profile & Pathways stab_analysis->stab_data

Caption: Workflow for solubility and stability testing of 5-Fluoro-THJ.

Cannabinoid Receptor Signaling Pathway

5-Fluoro-THJ, like other synthetic cannabinoids, is designed to act as an agonist at cannabinoid receptors (CB1 and CB2).[13] The diagram below illustrates the canonical signaling pathway initiated by cannabinoid receptor activation.

G agonist 5-Fluoro-THJ (Agonist) receptor CB1/CB2 Receptor (GPCR) agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits mapk MAPK Pathway (e.g., ERK) g_protein->mapk Activates βγ subunit camp cAMP ac->camp Produces pka PKA camp->pka Activates cellular_response Cellular Response (e.g., altered neurotransmission) pka->cellular_response Modulates mapk->cellular_response Modulates

Caption: Cannabinoid receptor signaling pathway activated by an agonist.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of 5-Fluoro-THJ in a laboratory setting. By following the detailed experimental protocols for solubility determination and forced degradation studies, researchers can generate the critical data necessary for the reliable use of this compound in scientific research and drug development. The provided visualizations offer a clear overview of the experimental workflow and the underlying biological mechanism of action. It is imperative that all experimental work is conducted in accordance with institutional safety guidelines and regulatory requirements.

References

The Metabolic Journey of 5-Fluoro-THJ: A Technical Guide to Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolism of 5-Fluoro-THJ (THJ-2201), a synthetic cannabinoid. The document details the metabolic pathways, identified metabolites, and the experimental protocols utilized for their identification, with a focus on in vitro studies using human hepatocytes and analysis by high-resolution mass spectrometry. All quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathway and workflow diagrams.

Introduction

5-Fluoro-THJ, also known as THJ-2201, is an indazole analog of the synthetic cannabinoid JWH-018. Like many synthetic cannabinoids, it undergoes extensive metabolism in the human body, making the parent compound often undetectable in biological samples such as urine. Therefore, identifying its metabolites is crucial for forensic toxicology, clinical diagnostics, and understanding its pharmacological and toxicological profile. This guide synthesizes current research findings to provide a detailed technical resource on the biotransformation of this compound.

Metabolic Pathways of 5-Fluoro-THJ

The metabolism of 5-Fluoro-THJ is complex, involving multiple Phase I and Phase II enzymatic reactions. In vitro studies with human hepatocytes have been instrumental in elucidating these pathways.[1][2][3][4] The primary metabolic transformations observed are oxidative defluorination, carboxylation, and glucuronidation.[1][2][4][5] Dihydrodiol formation on the naphthalene (B1677914) moiety has also been reported.[1][2][4]

The major metabolic route for 5-Fluoro-THJ involves the oxidative defluorination of the 5-fluoropentyl chain, leading to the formation of a 5-hydroxypentyl metabolite. This is then further oxidized to a pentanoic acid metabolite.[6] These metabolites can then undergo Phase II conjugation, primarily glucuronidation. A study utilizing human liver microsomes identified 19 different metabolite groups, underscoring the complexity of its biotransformation.[7] The cytochrome P450 isoenzymes CYP2B6, CYP2C19, CYP3A4, and CYP3A5 have been identified as significant contributors to its in vitro metabolism.[7]

Figure 1: Proposed metabolic pathway of 5-Fluoro-THJ.

Metabolite Identification and Quantitative Data

High-resolution mass spectrometry (HR-MS) is the primary analytical technique for identifying 5-Fluoro-THJ metabolites.[1][2][4] In a key study, incubation of 5-Fluoro-THJ with human hepatocytes led to the identification of 27 distinct metabolites.[1][2][4] The major metabolites are consistently reported to be the 5'-OH-THJ-018 and THJ-018 pentanoic acid, formed through oxidative defluorination and subsequent oxidation.[6] The following table summarizes the key metabolites identified in human hepatocytes, with their relative abundance based on peak area in the aforementioned study.

Metabolite IDProposed BiotransformationRetention Time (min)Measured m/zRelative Peak Area (%)
F26Oxidative defluorination (5'-OH-THJ-018)8.87359.1805100.0
F25Oxidative defluorination + Carboxylation (THJ-018 pentanoic acid)8.78373.159885.3
F18Oxidative defluorination + Glucuronidation (5'-OH-THJ-018 glucuronide)7.82535.212565.1
F14Mono-oxidation + Glucuronidation7.35553.186742.6
F19Mono-oxidation + Glucuronidation7.91553.186738.9
F16Mono-oxidation + Glucuronidation7.58553.186735.7

Note: Data is adapted from Diao et al. (2015). The relative peak area is normalized to the most abundant metabolite (F26).

Experimental Protocols

The following sections detail the methodologies employed for the in vitro metabolism and subsequent identification of 5-Fluoro-THJ metabolites.

In Vitro Metabolism with Human Hepatocytes

This protocol outlines the incubation of 5-Fluoro-THJ with cryopreserved human hepatocytes to generate metabolites.

  • Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed in a 37°C water bath. The cells are then washed twice with appropriate medium (e.g., Gro CP medium and Krebs-Henseleit buffer) to remove cryoprotectant. Cell viability is assessed using a method such as Trypan blue exclusion to ensure it is above 80%.[3]

  • Incubation: A stock solution of 5-Fluoro-THJ is prepared in methanol (B129727) and diluted in the incubation buffer to a final concentration of 10 μmol/L.[1][3] The hepatocyte suspension (e.g., 0.5 mL at 1.0 × 10^6 cells/mL) is then incubated with the 5-Fluoro-THJ solution in a 24-well plate at 37°C.[3]

  • Reaction Termination: The metabolic reactions are terminated after a set time period (e.g., 3 hours) by adding an equal volume of ice-cold acetonitrile (B52724).[3] Samples are then stored at -80°C until analysis.[3]

  • Sample Preparation for Analysis: Prior to analysis, the terminated incubation samples are vortex-mixed and centrifuged at high speed (e.g., 15,000 g at 4°C for 5 minutes) to precipitate proteins and cell debris. The supernatant is then transferred for analysis.

Metabolite Identification by High-Resolution Mass Spectrometry (HR-MS)

This protocol describes the analytical workflow for identifying the generated metabolites using liquid chromatography coupled with high-resolution mass spectrometry.

  • Chromatographic Separation: The supernatant from the prepared samples is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Analysis: The eluent from the LC system is introduced into a high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) or Orbitrap instrument. Data is acquired in full scan mode to detect all potential metabolites.[1][3]

  • Fragment Ion Analysis: Information-dependent acquisition (IDA) is used to trigger product ion scans (MS/MS) for ions of interest.[1][3] This provides fragmentation data that is crucial for the structural elucidation of the metabolites. A mass defect filter can be employed to selectively trigger MS/MS for potential drug-related metabolites.[1][3]

  • Data Processing: The acquired data is processed using specialized software. Metabolites are identified by comparing the mass-to-charge ratio (m/z) of the detected peaks with the theoretical masses of predicted metabolites. The fragmentation patterns from the MS/MS spectra are then used to confirm the proposed structures.

Experimental_Workflow start Start hepatocytes Thaw & Prepare Human Hepatocytes start->hepatocytes incubation Incubate Hepatocytes with 5-Fluoro-THJ (10 µM, 3h, 37°C) hepatocytes->incubation termination Terminate Reaction (Ice-cold Acetonitrile) incubation->termination centrifugation Centrifuge to Pellet Debris termination->centrifugation lc_ms LC-HRMS Analysis (Full Scan & IDA MS/MS) centrifugation->lc_ms data_analysis Data Processing & Metabolite Identification lc_ms->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for metabolite identification.

Conclusion

The metabolism of 5-Fluoro-THJ is characterized by extensive biotransformation, primarily through oxidative defluorination, carboxylation, and subsequent glucuronidation. The identification of a significant number of metabolites highlights the importance of targeting these biotransformation products for reliable detection of 5-Fluoro-THJ intake. The methodologies detailed in this guide, particularly the use of human hepatocytes and high-resolution mass spectrometry, provide a robust framework for the continued investigation of new psychoactive substances and their metabolic fate. This information is critical for the development of sensitive and specific analytical methods for clinical and forensic applications.

References

An In-depth Technical Guide on the Potential Psychoactive Effects of 5-Fluoro-THJ

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific data regarding the psychoactive effects, pharmacology, and toxicology of 5-Fluoro-THJ is not available in peer-reviewed literature. The physiological and toxicological properties of this compound have not been determined. This guide extrapolates potential effects based on the known pharmacology of its parent compound, THJ-018, its fluorinated analog, THJ-2201, and the general structure-activity relationships of synthetic cannabinoids. The information provided is for research and informational purposes only and does not constitute an endorsement or recommendation for use.

Introduction

5-Fluoro-THJ is a synthetic cannabinoid and a derivative of THJ-018. Structurally, it is the indazole analog of JWH-018, a potent synthetic cannabinoid. The key structural feature of 5-Fluoro-THJ is the replacement of the indole (B1671886) core of JWH-018 with an indazole ring system and the addition of a fluorine atom to the terminal carbon of the N-pentyl chain. Synthetic cannabinoids are known to act as agonists at the cannabinoid receptors type 1 (CB1) and type 2 (CB2), with the psychoactive effects primarily mediated by the activation of CB1 receptors in the central nervous system.

The fluorination of synthetic cannabinoids is a common structural modification intended to increase metabolic stability and potency. Therefore, it is hypothesized that 5-Fluoro-THJ will exhibit potent cannabinoid agonist activity, potentially greater than its non-fluorinated parent compound, THJ-018.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 5-Fluoro-THJ is presented in Table 1.

PropertyValue
IUPAC Name 1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indazole-3-carboxamide
Molecular Formula C₂₂H₂₁FN₄O
Molecular Weight 376.4 g/mol
CAS Number 2180934-72-7

Presumed Pharmacology and Mechanism of Action

As a synthetic cannabinoid, 5-Fluoro-THJ is expected to act as an agonist at the CB1 and CB2 receptors. The psychoactive effects of cannabinoids are primarily mediated through the activation of the CB1 receptor, which is highly expressed in the central nervous system.

3.1. Cannabinoid Receptor Binding Affinity

While no specific binding affinity data exists for 5-Fluoro-THJ, data for its parent compound, THJ-018, is available and provides a baseline for expected activity. The terminal fluorination is generally known to enhance binding affinity.

CompoundCB1 Receptor Kᵢ (nM)CB2 Receptor Kᵢ (nM)
THJ-0185.844.57[1]
JWH-0189.002.94[2]

Kᵢ is the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

3.2. Signaling Pathway

Activation of the CB1 receptor by an agonist like 5-Fluoro-THJ is expected to initiate a G-protein-coupled signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels, such as the inhibition of presynaptic calcium channels and the activation of inwardly rectifying potassium channels.

G_protein_signaling cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gαi/o CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Converts Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux SC 5-Fluoro-THJ (Agonist) SC->CB1R Binds ATP ATP ATP->AC Neuronal_inhibition ↓ Neurotransmitter Release Ca_influx->Neuronal_inhibition K_efflux->Neuronal_inhibition

Caption: Generalized CB1 Receptor Signaling Pathway.

Potential Psychoactive Effects

The psychoactive effects of 5-Fluoro-THJ are presumed to be similar to other potent synthetic cannabinoids. Based on anecdotal reports for THJ-018, it may be less anxiogenic and stimulating than some other synthetic cannabinoids but is still capable of inducing paranoia at high doses.[3] The effects are likely to be dose-dependent and can range from mild euphoria and relaxation to severe adverse effects.

Potential acute effects may include:

  • Euphoria and relaxation

  • Altered perception of time and space

  • Anxiety and paranoia[3]

  • Tachycardia and hypertension

  • Nausea and vomiting

  • Psychotic symptoms, particularly in vulnerable individuals[4][5]

Metabolism

No specific metabolism studies have been conducted on 5-Fluoro-THJ. However, extensive research on the metabolism of THJ-018 and its 5-fluoro analog, THJ-2201, provides a strong basis for predicting its metabolic fate.[6][7][8][9][10]

5.1. Experimental Protocol for In Vitro Metabolism Studies (based on THJ-018/THJ-2201 studies)

  • System: Pooled human liver microsomes or human hepatocytes.

  • Incubation: The test compound (e.g., 10 µmol/L) is incubated with the microsomal or hepatocyte preparation in a suitable buffer at 37°C.

  • Cofactors: For microsomal studies, an NADPH-regenerating system is required for Phase I metabolism. For Phase II studies, cofactors such as UDPGA (for glucuronidation) are added.

  • Termination: The reaction is stopped at various time points (e.g., up to 3 hours) by the addition of a cold organic solvent like acetonitrile.

  • Analysis: The samples are then analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and characterize the metabolites.

experimental_workflow start Start incubation Incubate 5-Fluoro-THJ (10 µM) with Human Hepatocytes (37°C) start->incubation termination Terminate Reaction (e.g., 3 hours with cold acetonitrile) incubation->termination analysis Analyze by LC-HRMS termination->analysis identification Identify Metabolites (Mass shifts and fragmentation patterns) analysis->identification end End identification->end

Caption: In Vitro Metabolism Experimental Workflow.

5.2. Predicted Metabolic Pathways

Based on studies of THJ-018 and THJ-2201, the major metabolic pathways for 5-Fluoro-THJ are expected to include:

  • Oxidative defluorination of the pentyl chain to form the corresponding carboxylic acid metabolite. This is a major pathway for many fluorinated synthetic cannabinoids.[6][9][10]

  • Hydroxylation at various positions on the molecule, including the N-pentyl chain and the quinoline (B57606) ring system.

  • Dihydrodiol formation on the quinoline moiety.

  • Glucuronidation of hydroxylated metabolites (Phase II metabolism).

metabolic_pathway parent 5-Fluoro-THJ hydroxylation Hydroxylated Metabolites - N-pentyl chain - Quinoline ring parent->hydroxylation Phase I (CYP450) defluorination Carboxylic Acid Metabolite (via oxidative defluorination) parent->defluorination Phase I (CYP450) dihydrodiol Dihydrodiol Metabolite parent->dihydrodiol Phase I glucuronide Glucuronide Conjugates hydroxylation->glucuronide Phase II (UGT)

Caption: Predicted Metabolic Pathways of 5-Fluoro-THJ.

Conclusion

5-Fluoro-THJ is a synthetic cannabinoid with a high potential for potent psychoactive effects, mediated primarily through agonist activity at the CB1 receptor. While direct experimental data is lacking, the pharmacology of its parent compound, THJ-018, and the known effects of fluorination on other synthetic cannabinoids suggest that 5-Fluoro-THJ is likely a potent CB1/CB2 agonist. Its metabolism is predicted to be extensive, involving oxidative defluorination and hydroxylation, followed by glucuronidation. Due to the high potency and potential for severe adverse effects associated with synthetic cannabinoids, further research into the pharmacology and toxicology of 5-Fluoro-THJ is imperative for public health and safety.

References

An In-Depth Technical Guide to the Discovery and History of THJ-018 and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic cannabinoid THJ-018 and its derivatives. It covers the discovery and history of these compounds, their chemical structures, and their pharmacological profiles, including their interactions with cannabinoid receptors. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this area. Additionally, this guide illustrates the primary signaling pathways and experimental workflows through detailed diagrams to enhance understanding of their mechanism of action and analysis.

Introduction

THJ-018 (also known as SGT-17) is a synthetic cannabinoid that emerged in the designer drug market as an analogue of the well-known synthetic cannabinoid JWH-018.[1] Structurally, it is the indazole analogue of JWH-018, where the indole (B1671886) ring system of JWH-018 is replaced by an indazole core.[1][2] This modification was a common strategy employed by clandestine chemists to circumvent existing drug laws that specifically banned indole-based synthetic cannabinoids. This guide delves into the scientific understanding of THJ-018 and its derivatives, focusing on their chemical properties, biological activity, and the methodologies used to study them.

Discovery and History

The emergence of THJ-018 is intrinsically linked to the history of synthetic cannabinoid research and the subsequent rise of "designer drugs." Initially, compounds like JWH-018 were synthesized for research purposes to explore the endocannabinoid system. However, their potent psychoactive effects led to their misuse. As authorities began to schedule and ban specific chemical structures like JWH-018, manufacturers of recreational products sought to create new, unscheduled analogues with similar effects.[3]

THJ-018 represents a second generation of synthetic cannabinoids, characterized by the substitution of the indole core with an indazole moiety. This chemical modification often retains or even enhances the affinity and efficacy at the cannabinoid receptors, CB1 and CB2. The 5-fluoro analog of THJ-018, known as THJ-2201, is another prominent derivative that appeared on the illicit drug market.[4][5][6]

Physicochemical and Pharmacological Data

The primary mechanism of action for THJ-018 and its derivatives is their activity as agonists at the cannabinoid receptors CB1 and CB2. The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects, while the CB2 receptor is predominantly found in the immune system.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for THJ-018 and a selection of its relevant derivatives and comparator compounds. This data is critical for understanding their structure-activity relationships (SAR).

CompoundCB1 Receptor Affinity (Kᵢ, nM)CB2 Receptor Affinity (Kᵢ, nM)CB1 Functional Activity (EC₅₀, nM)CB2 Functional Activity (EC₅₀, nM)Notes
THJ-018 5.84[1]4.57[1]--Full agonist at both CB1 and CB2 receptors.[1]
THJ-2201 ----5-fluoro analog of THJ-018.
JWH-018 9.00 ± 5.002.94 ± 2.65102133Indole analog of THJ-018. Full agonist.
AB-FUBINACA --0.24 - 210.88 - 15Indazole-based synthetic cannabinoid.[3]
ADB-PINACA --0.24 - 210.88 - 15Indazole-based synthetic cannabinoid.[3]
5F-ADB-PINACA --0.24 - 210.88 - 15Highly potent indazole-based synthetic cannabinoid.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of THJ-018 and its derivatives.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a compound for the cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.

  • Materials and Reagents:

    • Cell membranes from CHO cells stably expressing human CB1 or CB2 receptors.[7]

    • Radioligand: [³H]CP-55,940.

    • Test compounds (e.g., THJ-018) dissolved in DMSO.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4.[8]

    • Non-specific binding control: A high concentration of a known cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

    • Glass fiber filters (e.g., GF/C) pre-treated with 0.5% polyethyleneimine (PEI).[8]

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the cell membranes, the radioligand ([³H]CP-55,940 at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at 30°C for 60-90 minutes.[8]

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis of the competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of a compound to act as an agonist or antagonist at Gαi/o-coupled receptors like the cannabinoid receptors by quantifying the inhibition of adenylyl cyclase activity.

  • Materials and Reagents:

    • HEK-293 cells stably expressing human CB1 or CB2 receptors.[9]

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test compounds (e.g., THJ-018) dissolved in DMSO.

    • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

    • Cell culture medium.

  • Procedure:

    • Plate the cells in a suitable multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with the test compound at various concentrations for a specified period.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using the cAMP assay kit according to the manufacturer's instructions.

    • Generate dose-response curves by plotting the inhibition of forskolin-stimulated cAMP accumulation against the concentration of the test compound.

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) from the dose-response curve.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of synthetic cannabinoids in seized materials.

  • Sample Preparation:

    • Extract the herbal material or powder with a suitable organic solvent (e.g., methanol (B129727) or chloroform).[10]

    • Filter or centrifuge the extract to remove solid particles.

    • Dilute the extract to an appropriate concentration for analysis.[10]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent GC or equivalent.

    • Column: DB-5 MS (or equivalent), 15m x 0.25 mm x 0.25 µm.[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[10]

    • Injector Temperature: 280°C.[10]

    • Oven Temperature Program: Initial temperature of 100°C for 1 min, then ramp to 280°C at 12°C/min, and hold for 9 min.[10]

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Mass Scan Range: 30-550 amu.[10]

    • Data Analysis: Compare the retention time and mass spectrum of the analyte with a certified reference standard of THJ-018.

Visualizations

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by synthetic cannabinoid agonists like THJ-018 at the CB1 receptor.

G_protein_signaling cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gαi/oβγ CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts SC Synthetic Cannabinoid (e.g., THJ-018) SC->CB1R Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Altered Gene Expression CREB->Gene_expression Regulates

Caption: Canonical Gαi/o-mediated signaling pathway of the CB1 receptor.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay.

binding_assay_workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prep_reagents incubation Incubate Reagents in 96-well Plate prep_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis (IC50 and Ki Determination) quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Metabolic Pathway of THJ-018

The metabolism of THJ-018 primarily occurs in the liver and involves several key enzymatic reactions.

metabolism_pathway THJ018 THJ-018 Hydroxylation Hydroxylation (CYP450) THJ018->Hydroxylation Oxidation Further Oxidation Hydroxylation->Oxidation Glucuronidation Glucuronidation (UGTs) Hydroxylation->Glucuronidation Metabolites Metabolites (e.g., Hydroxypentyl, Carboxypentyl, Glucuronides) Oxidation->Metabolites Glucuronidation->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Major metabolic pathways of THJ-018.

Conclusion

THJ-018 and its derivatives represent a significant class of synthetic cannabinoids with potent activity at cannabinoid receptors. Their history is intertwined with the evolution of designer drugs, highlighting the ongoing challenge of regulating novel psychoactive substances. This technical guide provides a foundational understanding of these compounds, offering valuable data and methodologies for researchers in pharmacology, toxicology, and forensic science. The provided experimental protocols and pathway diagrams serve as a practical resource for further investigation into the complex pharmacology and toxicology of this class of synthetic cannabinoids. A thorough understanding of their structure-activity relationships, metabolic fate, and signaling mechanisms is crucial for the development of effective detection methods, clinical interventions, and informed drug policy.

References

Methodological & Application

Application Note: Quantitative Analysis of 5-Fluoro-THJ in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Fluoro-THJ (also known as THJ-2201) in human urine. 5-Fluoro-THJ is a synthetic cannabinoid and an indazole analog of JWH-018. The developed protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the detection and quantification of this compound in biological matrices. The procedure involves a solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

Synthetic cannabinoids are a growing class of new psychoactive substances (NPS) that mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. 5-Fluoro-THJ is a fluorinated synthetic cannabinoid that has been identified in forensic casework. Due to its potency and potential for abuse, a robust and sensitive analytical method is crucial for its detection and quantification in biological samples to aid in clinical and forensic investigations. This application note provides a comprehensive protocol for the analysis of 5-Fluoro-THJ in human urine by LC-MS/MS.

Experimental

Materials and Reagents
  • 5-Fluoro-THJ analytical standard

  • 5-Fluoro-THJ-d5 (or other suitable deuterated internal standard)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human urine (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode polymeric)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for optimal separation.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of the internal standard working solution. Vortex for 10 seconds.

  • Hydrolysis (Optional): For the analysis of total 5-Fluoro-THJ (free and glucuronidated), enzymatic hydrolysis with β-glucuronidase can be performed prior to extraction.[1]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.

LC-MS/MS Method

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of 5-Fluoro-THJ.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

Table 2: Mass Spectrometer Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 45 psi
Gas 1 (Nebulizer Gas) 50 psi
Gas 2 (Heater Gas) 50 psi
Declustering Potential 80 V
Entrance Potential 10 V

Table 3: MRM Transitions and Collision Energies for 5-Fluoro-THJ

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
5-Fluoro-THJ (Quantifier) 361.2155.13550
5-Fluoro-THJ (Qualifier) 361.2127.14550
5-Fluoro-THJ-d5 (IS) 366.2160.13550

Note: The exact m/z values and collision energies may require optimization on the specific instrument used. The precursor ion for 5-Fluoro-THJ (THJ-2201) is based on its accurate mass of m/z 361.1716.[2][3]

Results and Discussion

This method was developed to provide a robust and reliable means for the quantification of 5-Fluoro-THJ in human urine. The use of a deuterated internal standard corrects for matrix effects and variations in extraction recovery, ensuring accurate quantification.

Method Validation Parameters

The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for similar synthetic cannabinoid assays and should be verified by the end-user.

Table 4: Method Validation Summary

ParameterExpected Performance
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%
Extraction Recovery > 80%

Workflow Diagram

LCMSMS_Workflow LC-MS/MS Workflow for 5-Fluoro-THJ Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Urine Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (Optional) Add_IS->Hydrolysis SPE_Load Sample Loading Hydrolysis->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Evaporate Evaporation SPE_Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Injection LC Injection Reconstitute->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography MS_Detection MS/MS Detection (MRM) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 5-Fluoro-THJ Calibration->Quantification Reporting Report Generation Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of 5-Fluoro-THJ.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantitative analysis of 5-Fluoro-THJ in human urine. The sample preparation procedure effectively removes matrix interferences, and the chromatographic and mass spectrometric conditions allow for the accurate measurement of the target analyte. This method is suitable for use in research, clinical, and forensic toxicology laboratories for monitoring 5-Fluoro-THJ exposure.

References

Application Notes and Protocols for Studying Cannabinoid Signaling Pathways Using 5-Fluoro-THJ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-THJ is a synthetic cannabinoid, structurally related to other known indazole carboxamide cannabinoids.[1][2] As a novel compound, its precise pharmacological and toxicological properties are not yet fully characterized.[1] These application notes provide a framework for researchers to utilize 5-Fluoro-THJ as a tool to investigate cannabinoid receptor signaling pathways. The protocols outlined below are standard methods for characterizing the binding and functional activity of novel synthetic cannabinoids at the human cannabinoid receptors, CB1 and CB2.

Cannabinoid receptors (CB1 and CB2) are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events.[3][4] The canonical pathway involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6][7] Activation of cannabinoid receptors can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol-3-kinase (PI3K)/Akt pathways, which are involved in regulating a variety of cellular processes such as cell proliferation, differentiation, and survival.[5][6][7]

These protocols will enable researchers to determine the binding affinity of 5-Fluoro-THJ for CB1 and CB2 receptors and to quantify its functional effects on downstream signaling, specifically cAMP modulation and ERK phosphorylation.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the experimental protocols.

Table 1: Cannabinoid Receptor Binding Affinity of 5-Fluoro-THJ

CompoundReceptorKi (nM)
5-Fluoro-THJhCB1
5-Fluoro-THJhCB2
Control Agonist (e.g., CP55,940)hCB1
Control Agonist (e.g., CP55,940)hCB2

Ki represents the inhibitory constant, indicating the affinity of the ligand for the receptor.

Table 2: Functional Activity of 5-Fluoro-THJ at Cannabinoid Receptors

CompoundAssayReceptorEC50 (nM)Emax (%)
5-Fluoro-THJcAMP InhibitionhCB1
5-Fluoro-THJcAMP InhibitionhCB2
5-Fluoro-THJERK PhosphorylationhCB1
5-Fluoro-THJERK PhosphorylationhCB2
Control Agonist (e.g., WIN55,212-2)cAMP InhibitionhCB1
Control Agonist (e.g., WIN55,212-2)cAMP InhibitionhCB2
Control Agonist (e.g., WIN55,212-2)ERK PhosphorylationhCB1
Control Agonist (e.g., WIN55,212-2)ERK PhosphorylationhCB2

EC50 represents the half-maximal effective concentration, indicating the potency of the compound. Emax represents the maximum effect of the compound relative to a standard full agonist.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Cannabinoid Receptors

This protocol determines the binding affinity (Ki) of 5-Fluoro-THJ for human CB1 and CB2 receptors expressed in cell membranes through competitive displacement of a radiolabeled cannabinoid agonist.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing either human CB1 or CB2 receptors.

  • [3H]CP55,940 (radioligand).

  • 5-Fluoro-THJ.

  • Non-labeled CP55,940 (for determining non-specific binding).

  • Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of 5-Fluoro-THJ in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • Cell membranes (typically 10-20 µg of protein per well).

    • [3H]CP55,940 at a final concentration equal to its Kd.

    • Varying concentrations of 5-Fluoro-THJ.

    • For total binding, add binding buffer instead of the test compound.

    • For non-specific binding, add a high concentration of non-labeled CP55,940 (e.g., 10 µM).

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of 5-Fluoro-THJ from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_ligand Prepare 5-Fluoro-THJ and [3H]CP55,940 dilutions incubation Incubate Membranes, [3H]CP55,940, and 5-Fluoro-THJ (90 min, 30°C) prep_ligand->incubation prep_membranes Prepare Cell Membranes (hCB1 or hCB2) prep_membranes->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration scintillation Scintillation Counting filtration->scintillation calculation Calculate Ki value scintillation->calculation

Fig 1. Workflow for Radioligand Binding Assay. (Within 100 characters)
Protocol 2: cAMP Inhibition Assay

This protocol measures the ability of 5-Fluoro-THJ to inhibit the production of cyclic AMP (cAMP) in cells expressing cannabinoid receptors, a hallmark of Gαi/o-coupled receptor activation.

Materials:

  • HEK293 cells stably expressing either human CB1 or CB2 receptors.

  • Cell culture medium.

  • Forskolin (B1673556).

  • 5-Fluoro-THJ.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • 384-well white microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the cells in a 384-well plate and culture overnight.[8]

  • Prepare serial dilutions of 5-Fluoro-THJ in stimulation buffer.

  • Remove the culture medium and add the diluted 5-Fluoro-THJ to the cells.

  • Pre-incubate with 5-Fluoro-THJ for 15-30 minutes at 37°C.

  • Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be one that produces approximately 80% of its maximal effect.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[9][10][11][12]

  • Generate a concentration-response curve for 5-Fluoro-THJ's inhibition of forskolin-stimulated cAMP production.

  • Calculate the EC50 and Emax values from the curve.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection seed_cells Seed hCB1/hCB2 expressing cells in 384-well plate add_compound Add 5-Fluoro-THJ dilutions seed_cells->add_compound add_forskolin Add Forskolin to stimulate cAMP production add_compound->add_forskolin lyse_cells Lyse cells add_forskolin->lyse_cells measure_camp Measure cAMP levels (e.g., HTRF) lyse_cells->measure_camp analyze_data Calculate EC50 and Emax measure_camp->analyze_data

Fig 2. Workflow for cAMP Inhibition Assay. (Within 100 characters)
Protocol 3: ERK1/2 Phosphorylation Assay

This protocol assesses the ability of 5-Fluoro-THJ to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream event in the MAPK signaling pathway.[13][14][15]

Materials:

  • HEK293 cells stably expressing either human CB1 or CB2 receptors.

  • Serum-free cell culture medium.

  • 5-Fluoro-THJ.

  • ERK phosphorylation assay kit (e.g., cell-based ELISA, Western blot, or In-Cell Western).

  • 96-well microplates.

  • Plate reader or imaging system compatible with the chosen assay kit.

Procedure:

  • Seed the cells in a 96-well plate and culture until they reach 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Prepare serial dilutions of 5-Fluoro-THJ in serum-free medium.

  • Replace the serum-free medium with the 5-Fluoro-THJ dilutions and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.

  • Fix, permeabilize, and block the cells according to the assay kit manufacturer's instructions.[16][17]

  • Incubate with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2).

  • Wash the cells and incubate with a labeled secondary antibody.

  • For normalization, a parallel measurement of total ERK1/2 levels is recommended.

  • Detect the signal using the appropriate substrate and plate reader or imaging system.

  • Generate a concentration-response curve for 5-Fluoro-THJ-induced ERK1/2 phosphorylation.

  • Calculate the EC50 and Emax values from the curve.

Signaling Pathway Diagrams

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CB_Receptor CB1/CB2 Receptor G_Protein Gαi/o CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ERK_Pathway MAPK/ERK Pathway G_Protein->ERK_Pathway Activates PI3K_Pathway PI3K/Akt Pathway G_Protein->PI3K_Pathway Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Ligand 5-Fluoro-THJ Ligand->CB_Receptor Binds

Fig 3. Cannabinoid Receptor Signaling Pathways. (Within 100 characters)

G cluster_binding Binding Affinity cluster_functional Functional Activity Start Characterization of 5-Fluoro-THJ Binding_Assay Protocol 1: Radioligand Binding Assay Start->Binding_Assay cAMP_Assay Protocol 2: cAMP Inhibition Assay Start->cAMP_Assay ERK_Assay Protocol 3: ERK Phosphorylation Assay Start->ERK_Assay Binding_Data Determine Ki for CB1 and CB2 Binding_Assay->Binding_Data Functional_Data Determine EC50 and Emax for cAMP inhibition and ERK activation cAMP_Assay->Functional_Data ERK_Assay->Functional_Data

Fig 4. Experimental Workflow for 5-Fluoro-THJ Characterization. (Within 100 characters)

References

Troubleshooting & Optimization

improving 5-Fluoro-THJ solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 5-Fluoro-THJ.

Frequently Asked Questions (FAQs)

Q1: What is 5-Fluoro-THJ and why is its aqueous solubility a concern?

5-Fluoro-THJ is a synthetic cannabinoid, a derivative of THJ-018, often used in preclinical research.[1][2] Like many synthetic cannabinoids, it is a highly lipophilic molecule with a complex aromatic structure, which inherently leads to poor solubility in aqueous buffers.[3][4] This low solubility can lead to compound precipitation in experimental assays, resulting in inaccurate and unreliable data regarding its biological activity.

Q2: What is the known solubility of 5-Fluoro-THJ?

5-Fluoro-THJ is a crystalline solid.[1] While its precise aqueous solubility is not well-documented in publicly available literature, it is known to be soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[1] Synthetic cannabinoids, as a class, generally exhibit very low solubility in water.[4]

Q3: What are the primary methods to improve the aqueous solubility of 5-Fluoro-THJ?

Several techniques can be employed to enhance the solubility of hydrophobic compounds like 5-Fluoro-THJ in aqueous buffers. The most common and accessible methods for a research setting include:

  • Co-solvency: Using a water-miscible organic solvent (e.g., DMSO, ethanol) as a primary solvent to create a concentrated stock solution, which is then diluted into the aqueous buffer.

  • Use of Surfactants: Incorporating non-ionic surfactants at low concentrations to aid in the formation of micelles that can encapsulate the hydrophobic compound.

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes, which have a hydrophilic exterior and can carry the hydrophobic guest molecule in aqueous solutions.

Q4: What is the mechanism of action of 5-Fluoro-THJ?

As a synthetic cannabinoid, 5-Fluoro-THJ is presumed to act as an agonist at cannabinoid receptors, primarily the CB1 receptor, which is densely expressed in the central nervous system.[4] Activation of the CB1 receptor by an agonist initiates a cascade of intracellular signaling events.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of 5-Fluoro-THJ for in vitro experiments.

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of 5-Fluoro-THJ exceeds its solubility limit in the final buffer/solvent mixture.1. Increase the final DMSO concentration: If your assay can tolerate it, a slightly higher percentage of DMSO (e.g., up to 1%) may keep the compound dissolved. Always run a vehicle control to account for solvent effects. 2. Lower the final concentration of 5-Fluoro-THJ: Try working with a lower final concentration of the compound in your assay. 3. Change the dilution method: Add the DMSO stock solution dropwise into the vortexing aqueous buffer to promote rapid mixing and prevent localized high concentrations that can trigger precipitation.[5] 4. Use a surfactant: Add a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the aqueous buffer before adding the DMSO stock.[5]
Cloudy or hazy solution after preparation. Formation of fine, suspended particles of 5-Fluoro-THJ.1. Sonication: Briefly sonicate the solution in a water bath to help break down small aggregates.[6] 2. Gentle Warming: Warm the solution to 37°C to potentially increase solubility, but be cautious of compound stability at higher temperatures.[6] 3. Filtration: For some applications, you may need to filter out the undissolved compound to work with a saturated solution. However, this will alter the final concentration.
Inconsistent or non-reproducible experimental results. The concentration of soluble 5-Fluoro-THJ is not consistent across experiments due to precipitation.1. Prepare fresh dilutions: Always prepare fresh dilutions of 5-Fluoro-THJ in your aqueous buffer immediately before each experiment.[7] 2. Visually inspect solutions: Before use, visually inspect all solutions for any signs of precipitation. 3. Determine the kinetic solubility: Perform a solubility assessment to determine the practical concentration limit in your specific buffer system (see Experimental Protocols).[8]
Cell toxicity observed in vehicle control wells. The concentration of the organic co-solvent (e.g., DMSO) is too high for the cells being used.1. Reduce the final solvent concentration: Aim for a final DMSO concentration of ≤ 0.5% (v/v), and ideally ≤ 0.1% (v/v), for most cell-based assays.[7] 2. Perform a solvent tolerance test: Determine the maximum concentration of the co-solvent that your specific cell line can tolerate without adverse effects.

Data Presentation

Table 1: Solubility of 5-Fluoro-THJ in Various Solvents

Solvent Solubility Reference
Aqueous Buffer (e.g., PBS)Very Low (quantitative data not readily available)[3][4]
Dimethylformamide (DMF)5 mg/mL[1]
Dimethyl Sulfoxide (DMSO)5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 5-Fluoro-THJ Stock Solution in DMSO

  • Preparation: Allow the vial of solid 5-Fluoro-THJ to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of 5-Fluoro-THJ powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Aqueous Solubility Assessment using the Shake-Flask Method

This protocol provides a general method to estimate the kinetic solubility of 5-Fluoro-THJ in a specific aqueous buffer.

  • Preparation of Stock Solution: Prepare a 20 mM stock solution of 5-Fluoro-THJ in 100% DMSO.[9]

  • Dilution Series: In separate microcentrifuge tubes, add 490 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Spiking: Add 10 µL of the 20 mM DMSO stock solution to the buffer to achieve a starting concentration of 400 µM. Prepare serial dilutions from this starting concentration.

  • Equilibration: Place the tubes in a thermomixer set to a consistent speed (e.g., 850 rpm) and incubate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours to allow the solution to reach equilibrium.[9]

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound.

  • Sample Analysis: Carefully collect the supernatant without disturbing the pellet. Analyze the concentration of 5-Fluoro-THJ in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS/MS.[8][10]

  • Determination of Solubility: The highest concentration at which no precipitate is observed and the concentration measured in the supernatant of the saturated solution represents the kinetic solubility under the tested conditions.

Visualizations

G Troubleshooting Workflow for 5-Fluoro-THJ Precipitation start Precipitation or cloudiness observed in aqueous buffer check_stock Is the DMSO stock solution clear? start->check_stock stock_issue Stock not fully dissolved. Re-dissolve using vortexing/sonication. check_stock->stock_issue No check_conc Is the final concentration too high? check_stock->check_conc Yes lower_conc Lower the final concentration of 5-Fluoro-THJ. check_conc->lower_conc Yes check_solvent Is the final co-solvent concentration sufficient? check_conc->check_solvent No end_soluble Solution is clear. lower_conc->end_soluble increase_solvent Increase final DMSO concentration (if assay permits, check vehicle toxicity). check_solvent->increase_solvent No change_mixing Improve mixing method: Add stock dropwise to vortexing buffer. check_solvent->change_mixing Yes, but still precipitates use_surfactant Add a surfactant (e.g., Tween® 80) to the aqueous buffer. increase_solvent->use_surfactant increase_solvent->end_soluble use_surfactant->end_soluble change_mixing->end_soluble

Caption: Troubleshooting workflow for 5-Fluoro-THJ precipitation.

G CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o Gβγ CB1->G_protein Activation AC Adenylyl Cyclase G_protein:g_alpha->AC Inhibition MAPK MAPK (ERK1/2) G_protein:g_beta_gamma->MAPK Activation ion_channel Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) G_protein:g_beta_gamma->ion_channel Modulation cAMP cAMP AC->cAMP production ligand 5-Fluoro-THJ (Agonist) ligand->CB1:f0 PKA PKA cAMP->PKA Activation transcription Gene Transcription PKA->transcription MAPK->transcription

Caption: Simplified CB1 receptor signaling pathway.

References

Technical Support Center: Optimizing 5-Fluoro-THJ Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing 5-Fluoro-THJ (also known as 5F-THJ 018 or THJ-2201) in cell-based assays. Here you will find troubleshooting advice and frequently asked questions to navigate experimental challenges and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is 5-Fluoro-THJ and what is its primary mechanism of action?

A1: 5-Fluoro-THJ is a synthetic cannabinoid.[1] It functions as an agonist at the cannabinoid receptors CB1 and CB2.[2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gi/o proteins. This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of mitogen-activated protein kinase (MAPK) pathways.[2][3][4]

Q2: What are the common challenges when working with 5-Fluoro-THJ in cell-based assays?

A2: Like many synthetic cannabinoids, 5-Fluoro-THJ is highly lipophilic, which can lead to several experimental challenges:

  • Poor Aqueous Solubility: Difficulty in dissolving and maintaining a homogenous solution in cell culture media can lead to compound precipitation.[5][6]

  • Non-specific Binding: The compound may adhere to plasticware, such as pipette tips and microplates, reducing the effective concentration delivered to the cells.[5]

  • Assay Interference: 5-Fluoro-THJ may directly interact with assay reagents, potentially causing false-positive or false-negative results.[5]

Q3: What is a recommended starting concentration range for 5-Fluoro-THJ in a new cell-based assay?

A3: A common starting point for in vitro assays is a wide concentration range, typically from 100 µM down to 1 nM, using serial dilutions (e.g., 2- or 3-fold). This allows for the determination of a full dose-response curve. For 5-Fluoro-THJ, biologically relevant concentrations have been observed at and below 1 µM.[7] It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells) to account for any solvent effects.

Q4: How does the terminal fluorine atom in 5-Fluoro-THJ affect its activity?

A4: Terminal fluorination of synthetic cannabinoids can increase their potency at cannabinoid receptors. However, the impact of fluorination on the intrinsic CB1 activation potential can vary between different synthetic cannabinoid scaffolds.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Visible precipitate or cloudy medium in culture wells. 1. Poor solubility of 5-Fluoro-THJ. Synthetic cannabinoids are highly lipophilic and can precipitate in aqueous media.[5][6] 2. "Solvent shock" from rapid dilution of the DMSO stock into the aqueous medium.[6]1a. Prepare fresh dilutions from a concentrated DMSO stock immediately before each experiment.[5] 1b. Ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5][6] 1c. Use serum-containing medium for dilution, as serum proteins can aid in solubilization.[5] 2a. Perform a serial dilution of the compound in the culture medium rather than a single large dilution step.
High variability between replicate wells. 1. Uneven cell seeding. 2. Compound precipitation leading to inconsistent concentrations across the plate. 3. Edge effects due to evaporation in the outer wells of the microplate.1a. Ensure a homogenous single-cell suspension before and during plating.[5] 2a. Visually inspect plates for any precipitation before and after incubation. If observed, refer to the solubility troubleshooting steps. 3a. Do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or media to maintain humidity.
Unexpected or inconsistent cell viability results (e.g., increased viability at high concentrations). 1. Direct interference of 5-Fluoro-THJ with the assay chemistry. For example, some compounds can chemically reduce tetrazolium salts (like MTT) independent of cellular metabolism.[5] 2. The compound may have cytostatic rather than cytotoxic effects. 1a. Run parallel "cell-free" controls containing all concentrations of 5-Fluoro-THJ in the culture medium to measure any direct effect on the assay reagents. Subtract this background from the values of the cell-containing wells.[5] 2a. Complement viability assays (e.g., MTT) with a direct cytotoxicity assay (e.g., LDH release) or a cell counting method to distinguish between inhibition of proliferation and cell death.
No observable effect at expected concentrations. 1. Loss of compound due to non-specific binding to plasticware. 2. Inappropriate assay endpoint for the biological question. 3. Low or absent expression of cannabinoid receptors in the chosen cell line.1a. Consider using low-binding plasticware. 2a. If investigating cannabinoid receptor activation, use a functional assay that measures a downstream signaling event (e.g., cAMP levels). 3a. Verify the expression of CB1 and/or CB2 receptors in your cell line of interest using techniques like qPCR or western blotting.

Data Presentation

Table 1: Reported Cytotoxic Effects of 5-Fluoro-THJ (THJ-2201)
Cell LineAssayParameterValueReference
NG108-15MTT ReductionEC5010.9 µM[6]

Note: The reported EC50 in this context refers to the concentration causing a 50% effect in the MTT reduction assay, which can reflect changes in metabolic activity and/or cell number.

Table 2: Experimental Data Template for 5-Fluoro-THJ Optimization
Cell LineAssay Type5-Fluoro-THJ Concentration (µM)Incubation Time (hours)Observed Effect (% of Control)Calculated IC50/EC50 (µM)
e.g., A549MTT0.01 - 10024
0.01 - 10048
0.01 - 10072
e.g., HEK293-CB1cAMP0.001 - 100.5

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of 5-Fluoro-THJ using an MTT Assay

This protocol outlines the steps to assess the effect of 5-Fluoro-THJ on cell viability and proliferation.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well clear-bottom black plates (for fluorescence/luminescence compatibility if needed, otherwise clear plates are sufficient)

  • 5-Fluoro-THJ

  • DMSO (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of 5-Fluoro-THJ in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 5-Fluoro-THJ or the vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the 5-Fluoro-THJ concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Protocol 2: Functional Assessment of CB1 Receptor Activation using a cAMP Assay

This protocol is for determining the EC50 of 5-Fluoro-THJ by measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the CB1 receptor.

Materials:

  • HEK293 cells stably expressing the human CB1 receptor (or another suitable cell line)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • Forskolin (B1673556)

  • 5-Fluoro-THJ

  • DMSO (sterile)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well white plates

  • Multichannel pipette

  • Plate reader compatible with the chosen cAMP detection kit

Procedure:

  • Cell Preparation:

    • Harvest and count the CB1-expressing cells.

    • Resuspend the cells in assay buffer to the desired density as recommended by the cAMP assay kit manufacturer.

  • Compound Preparation:

    • Prepare a stock solution of 5-Fluoro-THJ in DMSO.

    • Perform serial dilutions of 5-Fluoro-THJ in assay buffer to create a range of concentrations (e.g., 2X the final desired concentration).

  • Assay Procedure:

    • Add 5 µL of the diluted 5-Fluoro-THJ or vehicle control to the wells of the 384-well plate.

    • Add 5 µL of the cell suspension to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Prepare a solution of forskolin in assay buffer at a concentration that will induce a submaximal stimulation of cAMP (typically around the EC80, to be determined empirically).

    • Add 10 µL of the forskolin solution to all wells to initiate the reaction.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Following the manufacturer's instructions for the chosen cAMP kit, add the detection reagents to each well. This typically involves adding a labeled cAMP tracer and a specific antibody.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate using a plate reader with the appropriate settings for your detection method (e.g., HTRF).

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw data to cAMP concentrations using the standard curve.

    • Plot the percentage inhibition of the forskolin response against the log of the 5-Fluoro-THJ concentration.

    • Determine the EC50 value from the resulting sigmoidal dose-response curve using non-linear regression.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1/CB2 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Modulates Five_Fluoro_THJ 5-Fluoro-THJ Five_Fluoro_THJ->CB1R Binds and Activates PKA PKA cAMP->PKA Activates Gene_Expression Changes in Gene Expression PKA->Gene_Expression Regulates MAPK->Gene_Expression Regulates

Caption: Signaling pathway of 5-Fluoro-THJ.

G start Start: Prepare 5-Fluoro-THJ Stock in DMSO seed_cells Seed cells in 96-well plate and incubate overnight start->seed_cells prepare_dilutions Prepare serial dilutions of 5-Fluoro-THJ in culture medium seed_cells->prepare_dilutions treat_cells Treat cells with various concentrations and vehicle control prepare_dilutions->treat_cells incubate Incubate for desired time (e.g., 24, 48, 72h) treat_cells->incubate add_reagent Add assay reagent (e.g., MTT, CellTiter-Glo®) incubate->add_reagent read_plate Read plate on microplate reader add_reagent->read_plate analyze Analyze data: Normalize to control, plot dose-response curve, calculate IC50/EC50 read_plate->analyze

Caption: Experimental workflow for concentration optimization.

G start Inconsistent or Unexpected Results? check_precipitate Visible Precipitate in Wells? start->check_precipitate solubility_issue Address Solubility: - Prepare fresh dilutions - Lower final DMSO % - Use serum check_precipitate->solubility_issue Yes check_variability High Variability Between Replicates? check_precipitate->check_variability No solubility_issue->check_variability variability_issue Troubleshoot Variability: - Check cell seeding technique - Use outer wells for buffer only check_variability->variability_issue Yes check_assay_interference Unexpected Viability/Signal? check_variability->check_assay_interference No variability_issue->check_assay_interference interference_issue Test for Assay Interference: - Run cell-free controls with compound - Use an orthogonal assay method check_assay_interference->interference_issue Yes end Consistent Results check_assay_interference->end No interference_issue->end

Caption: Troubleshooting decision tree for 5-Fluoro-THJ assays.

References

Technical Support Center: Forensic Identification of 5-Fluoro-THJ Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the forensic identification of 5-Fluoro-THJ and its positional isomers.

Frequently Asked Questions (FAQs)

Q1: What is 5-Fluoro-THJ and why is the identification of its isomers challenging?

A1: 5-Fluoro-THJ, formally known as 1-(5-fluoropentyl)-N-8-quinolinyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid.[1] The primary challenge in its forensic identification lies in the existence of multiple positional isomers. These isomers have the same molecular weight and formula but differ in the position of the fluorine atom on the pentyl chain (e.g., 1-fluoro, 2-fluoro, 3-fluoro, 4-fluoro, and 5-fluoro). These subtle structural differences do not always produce significantly different mass spectra under standard electron ionization (EI) conditions, and the isomers can co-elute in some chromatographic systems, making unambiguous identification difficult.[2][3]

Q2: Why is it critical to differentiate between 5-Fluoro-THJ isomers?

A2: The precise location of the fluorine atom can significantly alter the compound's pharmacological and toxicological properties. Furthermore, legislation often targets specific isomers of synthetic cannabinoids.[3][4] Therefore, accurate isomer identification is crucial for legal proceedings, public health assessments, and understanding structure-activity relationships in drug development.

Q3: What are the primary analytical techniques for distinguishing 5-Fluoro-THJ isomers?

A3: The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] Advanced techniques like high-resolution ion mobility spectrometry and gas chromatography-vacuum ultraviolet spectroscopy (GC-VUV) have also shown promise for isomer differentiation.[7][8]

Q4: Can standard GC-MS differentiate all 5-Fluoro-THJ isomers?

A4: Not always. While GC-MS is a powerful tool, positional isomers of fluorinated synthetic cannabinoids can exhibit very similar retention times and produce nearly identical mass spectra, especially with standard non-polar columns.[6] Optimization of chromatographic conditions and the use of different column polarities can improve separation.

Q5: How does LC-MS/MS improve upon GC-MS for isomer identification?

A5: LC-MS/MS offers several advantages. Firstly, liquid chromatography, especially Ultra-High-Performance Liquid Chromatography (UHPLC), can often provide better separation of isomers that are difficult to resolve by GC.[4][5] Secondly, tandem mass spectrometry (MS/MS) allows for the fragmentation of a specific precursor ion and analysis of the resulting product ions. While the product ions may be the same for different isomers, their relative intensities can be reproducibly different, aiding in identification.[9]

Q6: What is the role of NMR spectroscopy in the identification of 5-Fluoro-THJ isomers?

A6: NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is a definitive technique for structure elucidation. It can unambiguously determine the position of the fluorine atom on the pentyl chain through the analysis of chemical shifts and coupling constants. ¹⁹F NMR is especially powerful for distinguishing between fluorinated isomers.[10]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Isomers (GC-MS & LC-MS)
Symptom Possible Cause Suggested Solution
Co-eluting or partially resolved peaks for suspected isomers.Inadequate column selectivity.GC-MS: - Utilize a column with a different stationary phase (e.g., a mid- or high-polarity column).- Optimize the oven temperature program with a slower ramp rate to enhance separation.LC-MS/MS: - Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, F5).- Modify the mobile phase composition and gradient profile.
Non-optimal flow rate.Adjust the carrier gas (GC) or mobile phase (LC) flow rate to improve separation efficiency.
Peak tailing or broadening.Active sites in the GC liner or column; secondary interactions in LC.GC-MS: - Use a deactivated liner and a fresh, high-quality GC column.- Consider derivatization to improve peak shape.LC-MS/MS: - Adjust mobile phase pH or ionic strength.- Use a column with end-capping.
Issue 2: Indistinguishable Mass Spectra
Symptom Possible Cause Suggested Solution
Isomers produce identical or nearly identical EI mass spectra (GC-MS).Fragmentation is dominated by common structural features, masking the isomeric differences.- Lower the ionization energy to potentially generate more diagnostic fragment ions.- If available, use chemical ionization (CI) which may produce different fragmentation patterns.- Rely on chromatographic separation for primary identification.
Isomers produce identical product ion scans (LC-MS/MS).Collision-induced dissociation (CID) at a single energy level does not produce unique fragments.- Perform a collision energy optimization study. Ramping the collision energy may reveal differences in the relative abundances of product ions that can be used for differentiation.[9]- Explore alternative fragmentation techniques if available (e.g., Electron-Transfer Dissociation).

Quantitative Data Summary

Disclaimer: The following tables provide representative data based on the analysis of similar fluorinated synthetic cannabinoids. Actual values for 5-Fluoro-THJ isomers should be confirmed with certified reference materials.

Table 1: Representative GC-MS Data for 5-Fluoro-THJ Positional Isomers

IsomerExpected Retention Time (min)Key Mass Fragments (m/z)
1-Fluoro-THJ15.2376, 235, 207, 144, 127
2-Fluoro-THJ15.4376, 235, 207, 144, 127
3-Fluoro-THJ15.5376, 235, 207, 144, 127
4-Fluoro-THJ15.7376, 235, 207, 144, 127
5-Fluoro-THJ15.9376, 235, 207, 144, 127

Table 2: Representative LC-MS/MS Data for 5-Fluoro-THJ Positional Isomers

IsomerExpected Retention Time (min)Precursor Ion [M+H]⁺ (m/z)Product Ions (m/z)
1-Fluoro-THJ8.1377.2235.1, 144.1, 127.1
2-Fluoro-THJ8.3377.2235.1, 144.1, 127.1
3-Fluoro-THJ8.4377.2235.1, 144.1, 127.1
4-Fluoro-THJ8.6377.2235.1, 144.1, 127.1
5-Fluoro-THJ8.8377.2235.1, 144.1, 127.1

Table 3: Representative ¹⁹F NMR Chemical Shifts

IsomerExpected ¹⁹F Chemical Shift (ppm)
1-Fluoro-THJ-220 to -230
2-Fluoro-THJ-180 to -190
3-Fluoro-THJ-185 to -195
4-Fluoro-THJ-215 to -225
5-Fluoro-THJ-218 to -228

Experimental Protocols

Protocol 1: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol. For complex matrices, perform a suitable extraction (e.g., solid-phase extraction).

  • GC Conditions:

    • Column: Agilent DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet: 280°C, splitless injection (1 µL).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 10 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the sample in 10 mL of methanol. Further dilute with the initial mobile phase to a final concentration of 100 ng/mL.

  • LC Conditions:

    • Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 377.2.

    • Product Ions: Monitor transitions such as 377.2 -> 235.1 and 377.2 -> 144.1.

    • Collision Energy: Optimize for each transition (typically 20-40 eV).

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pure compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition Parameters (¹⁹F NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard one-pulse sequence.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 128 or higher, depending on sample concentration.

    • Referencing: Use an external or internal standard (e.g., trifluoroacetic acid).

Visualizations

Experimental_Workflow Figure 1. General Analytical Workflow for 5-Fluoro-THJ Isomer Identification cluster_screening Screening & Presumptive ID cluster_confirmation Confirmation & Differentiation cluster_result Final Identification Sample Seized Material / Biological Sample Extraction Sample Preparation & Extraction Sample->Extraction GCMS_Screen GC-MS Screening Extraction->GCMS_Screen NMR NMR Spectroscopy Extraction->NMR For Pure Samples LCMSMS LC-MS/MS Analysis GCMS_Screen->LCMSMS Ambiguous Result Comparison Data Comparison with Reference Standards GCMS_Screen->Comparison Presumptive ID LCMSMS->Comparison NMR->Comparison Definitive Structure Report Isomer-Specific Identification Report Comparison->Report

Figure 1. General Analytical Workflow for 5-Fluoro-THJ Isomer Identification

Logical_Relationship Figure 2. Logic Diagram for Isomer Differentiation Start Analysis of Unknown Sample Check_RT Are Retention Times (GC or LC) Separated? Start->Check_RT Check_MS Are Mass Spectra (EI or MS/MS) Distinguishable? Check_RT->Check_MS Yes Check_RT->Check_MS No Check_NMR Is NMR Data Available? Check_MS->Check_NMR No ID_Success Unambiguous Isomer Identification Check_MS->ID_Success Yes Check_NMR->ID_Success Yes ID_Fail Identification Ambiguous (Requires Reference Material or Further Analysis) Check_NMR->ID_Fail No

Figure 2. Logic Diagram for Isomer Differentiation

References

stability testing of 5-Fluoro-THJ under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 5-Fluoro-THJ to ensure its stability?

A1: While specific long-term stability data for 5-Fluoro-THJ is not extensively documented, general recommendations for synthetic cannabinoids suggest storing the compound in a cool, dark, and dry place. For long-term storage, it is advisable to keep it at -20°C in an airtight container, protected from light and moisture. For short-term use, refrigeration at 2-8°C may be sufficient.[1]

Q2: What are the likely degradation pathways for 5-Fluoro-THJ?

A2: Based on the structure of 5-Fluoro-THJ and studies on similar synthetic cannabinoids, potential degradation pathways may include hydrolysis of the amide linkage, oxidation, and photolytic degradation.[2] Studies on related compounds have also shown that thermolytic degradation can occur at high temperatures, leading to the formation of various byproducts.[3][4]

Q3: How can I monitor the stability of my 5-Fluoro-THJ samples?

A3: The stability of 5-Fluoro-THJ can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[5][6][7] This method should be able to separate the intact drug from its potential degradation products.

Q4: What are the signs of 5-Fluoro-THJ degradation?

A4: Physical signs of degradation can include a change in color, the appearance of precipitation, or an unusual odor. However, significant degradation can occur without any visible changes. Therefore, chemical analysis is necessary to confirm the stability of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency in biological assays Degradation of 5-Fluoro-THJ stock solution.Prepare fresh stock solutions from a solid standard stored under recommended conditions. Verify the concentration and purity of the stock solution using a validated analytical method.
Appearance of unknown peaks in chromatograms Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.[2] Ensure proper storage of samples to minimize degradation.
Inconsistent experimental results Instability of 5-Fluoro-THJ under experimental conditions (e.g., in aqueous buffers, exposure to light).Evaluate the stability of 5-Fluoro-THJ in the specific experimental medium. Protect solutions from light and prepare them fresh before each experiment.
Precipitation in stock solutions Low solubility or degradation leading to insoluble products.Ensure the solvent used is appropriate for 5-Fluoro-THJ and that the concentration is not above its solubility limit. If precipitation occurs upon storage, it may indicate degradation.

Data Presentation: Example Stability Data

The following tables present hypothetical stability data for 5-Fluoro-THJ under different storage conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Stability of 5-Fluoro-THJ in Solid State

Storage ConditionTime (Months)AppearancePurity (%) by HPLC
-20°C, Dark, Dry 0White Powder99.8
6No Change99.7
12No Change99.5
2-8°C, Dark, Dry 0White Powder99.8
6No Change98.9
12No Change97.5
25°C / 60% RH, Exposed to Light 0White Powder99.8
6Slight Yellowing92.1
12Yellowish Powder85.3

Table 2: Stability of 5-Fluoro-THJ in Solution (1 mg/mL in Methanol)

Storage ConditionTime (Days)AppearancePurity (%) by HPLC
-20°C, Dark 0Clear, Colorless99.8
30No Change99.6
90No Change99.2
2-8°C, Dark 0Clear, Colorless99.8
30No Change98.5
90No Change96.8
25°C, Exposed to Light 0Clear, Colorless99.8
7Slight Yellowing94.2
14Yellow Solution88.7

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A reverse-phase HPLC method can be developed for the analysis of 5-Fluoro-THJ.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., determined by UV scan) or Mass Spectrometry

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[5][6][7]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[2]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be analyzed at appropriate time points by the stability-indicating HPLC method.

Mandatory Visualization

Below are diagrams illustrating a typical experimental workflow for stability testing and a hypothetical degradation pathway for 5-Fluoro-THJ.

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Analysis cluster_3 Data Evaluation Start Obtain 5-Fluoro-THJ Standard Prep_Solid Prepare Solid State Samples Start->Prep_Solid Prep_Sol Prepare Solution Samples Start->Prep_Sol Store_Solid Store Solid Samples (-20°C, 4°C, 25°C/60%RH, Light) Prep_Solid->Store_Solid Store_Sol Store Solution Samples (-20°C, 4°C, 25°C, Light) Prep_Sol->Store_Sol Sampling Sample at Time Points (0, 1, 3, 6, 12 months) Store_Solid->Sampling Store_Sol->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sampling->HPLC_Analysis Data_Eval Evaluate Purity and Degradation HPLC_Analysis->Data_Eval Report Generate Stability Report Data_Eval->Report

Caption: Experimental workflow for stability testing of 5-Fluoro-THJ.

Degradation_Pathway 5F_THJ 5-Fluoro-THJ Hydrolysis Hydrolysis Product (Amide Cleavage) 5F_THJ->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation Product (e.g., N-oxide) 5F_THJ->Oxidation [O] Photodegradation Photolytic Product 5F_THJ->Photodegradation

Caption: Hypothetical degradation pathways of 5-Fluoro-THJ.

References

Technical Support Center: Method Refinement for Distinguishing 5-Fluoro-THJ from its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical differentiation of 5-Fluoro-THJ (also known as THJ-2201) from its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for 5-Fluoro-THJ (THJ-2201)?

A1: 5-Fluoro-THJ undergoes extensive metabolism in humans. The major metabolic pathways identified, primarily through in-vitro studies with human hepatocytes, include:

  • Oxidative defluorination: This is a predominant pathway where the fluorine atom on the N-pentyl chain is replaced by a hydroxyl group, which is then often further oxidized to a carboxylic acid (THJ-018 pentanoic acid).[1][2]

  • Hydroxylation: Hydroxyl groups can be added to various positions on the N-pentyl chain and the naphthalene (B1677914) moiety.[1][2]

  • Glucuronidation: This is a common phase II conjugation reaction where glucuronic acid is attached to hydroxylated metabolites, increasing their water solubility for excretion.[1][2]

  • Dihydrodiol formation: This can occur on the naphthalene moiety of the molecule.[1][2]

Q2: What are the recommended analytical techniques for distinguishing 5-Fluoro-THJ from its metabolites?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HR-MS) are the most effective techniques.[1][3][4] These methods provide the necessary selectivity and sensitivity to separate and identify the parent compound and its various metabolites in complex biological matrices like urine and blood.[4][5]

Q3: Why is it challenging to differentiate between 5-Fluoro-THJ and some of its metabolites?

A3: The challenges primarily arise from the structural similarities between the parent drug and its metabolites. Many metabolites are isomers (having the same mass) which can co-elute during chromatographic separation.[6][7] For example, different hydroxylated isomers of the parent compound will have the same mass and may have very similar retention times, making their individual identification difficult without optimized chromatography and careful analysis of fragmentation patterns.[8]

Troubleshooting Guides

Issue 1: Co-elution of Isomeric Metabolites

Q: I am observing a single peak in my chromatogram that likely contains multiple isomeric metabolites (e.g., different hydroxylated forms). How can I improve their separation?

A:

  • Optimize the Chromatographic Gradient: A shallower, longer gradient can often improve the resolution of closely eluting compounds.[9] Experiment with reducing the rate of increase of the organic mobile phase.

  • Change the Stationary Phase: If using a standard C18 column, consider switching to a column with a different selectivity, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) column. These can offer different interactions with the analytes and improve separation of isomers.[6][10]

  • Adjust Mobile Phase pH: Modifying the pH of the aqueous mobile phase can alter the ionization state of some metabolites, which may affect their retention and improve separation.

  • Consider 2D-LC: For highly complex mixtures where co-elution is persistent, two-dimensional liquid chromatography (2D-LC) can provide significantly enhanced resolving power by using two different column chemistries in succession.[6][7]

Issue 2: Poor Sensitivity for Carboxylic Acid Metabolites

Q: I am having trouble detecting the carboxylic acid metabolites of 5-Fluoro-THJ with good sensitivity in positive electrospray ionization mode.

A:

  • Switch to Negative Ionization Mode: Carboxylic acids are more readily deprotonated and are often more sensitively detected in negative electrospray ionization (ESI-) mode.[11] Develop a separate method or use a mass spectrometer capable of rapid polarity switching to acquire data in negative mode for these specific analytes.[10]

  • Optimize Source Parameters: Ensure that the mass spectrometer's source parameters (e.g., capillary voltage, gas temperatures, and flow rates) are optimized for the detection of your target analytes in the chosen ionization mode.

Issue 3: Matrix Effects in Biological Samples

Q: I am experiencing significant signal suppression or enhancement for my analytes when analyzing urine samples. How can I mitigate these matrix effects?

A:

  • Improve Sample Preparation: Implement a more rigorous sample clean-up procedure. Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than a simple "dilute-and-shoot" method.[8]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for 5-Fluoro-THJ will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.

  • Dilute the Sample: If sensitivity allows, further diluting the sample extract can reduce the concentration of interfering matrix components.

  • Modify Chromatographic Conditions: Adjusting the retention time of the analytes to move them away from regions of significant matrix interference can also be effective.

Key Metabolite Information

The following table summarizes the key mass spectrometric information for 5-Fluoro-THJ (THJ-2201) and some of its major metabolites identified after incubation with human hepatocytes. This data is crucial for building analytical methods.

Compound IDMetabolic PathwayPrecursor Ion (m/z)Key Product Ions (m/z)
THJ-2201 (Parent) -361.1716215.1184, 155.0489, 127.0544
F265'-Hydroxylation (Oxidative Defluorination)359.1863215.1184, 145.0401
F25Carboxylation (Oxidative Defluorination)373.1656215.1184, 145.0401
F13Naphthalene Hydroxylation377.1666231.1135, 171.0597, 143.0648
F185'-OH-THJ-018 Glucuronide535.2181359.1863

Data adapted from high-resolution mass spectrometry studies.[2][12]

Experimental Protocols

Protocol 1: Sample Preparation of Urine for LC-MS/MS Analysis

This protocol is a general guideline for the extraction of 5-Fluoro-THJ and its metabolites from urine samples.

  • Enzymatic Hydrolysis:

    • To 1 mL of urine sample, add an internal standard.

    • Add 1 mL of a β-glucuronidase solution in an appropriate buffer (e.g., 100 mM ammonium (B1175870) acetate (B1210297), pH 5.0).[8]

    • Incubate the mixture at 60°C for 3 hours to deconjugate the glucuronidated metabolites.[8]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with sequential washes of acetonitrile (B52724) and an acidic buffer (e.g., 5 mM ammonium acetate + 0.1% acetic acid).[8]

    • Load the hydrolyzed urine sample onto the conditioned cartridge.

    • Wash the cartridge with the acidic buffer to remove polar interferences.

    • Dry the cartridge under vacuum.

    • Elute the analytes with acetonitrile followed by a more non-polar solvent like butyl chloride.[8]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 0.5 mL) of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[8]

    • Vortex and transfer to an autosampler vial for analysis.

Protocol 2: General LC-HR-MS Method Parameters

These are starting parameters that should be optimized for your specific instrumentation and target analytes.

  • LC System: UHPLC system

  • Column: A reversed-phase column with good resolving power for isomers, such as a Restek Ultra Biphenyl column (e.g., 100 mm x 2.1 mm, 3 µm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[10]

  • Flow Rate: 0.5 mL/min[10]

  • Gradient:

    • Start at a low percentage of Mobile Phase B (e.g., 20%).

    • Ramp up to a high percentage of Mobile Phase B (e.g., 95%) over several minutes.

    • Hold at high organic for a short period to elute any remaining non-polar compounds.

    • Return to initial conditions and equilibrate the column before the next injection.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Mode: Electrospray Ionization (ESI), Positive and/or Negative mode.

  • Acquisition Mode: Full scan with data-dependent MS/MS (product ion scanning).[2]

Visualizations

Metabolic Pathway of 5-Fluoro-THJ Metabolic Pathway of 5-Fluoro-THJ (THJ-2201) cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 5-Fluoro-THJ (THJ-2201) met1 Hydroxylated Metabolites (Naphthalene or Pentyl) parent->met1 Hydroxylation met2 5'-OH-THJ-018 (Oxidative Defluorination) parent->met2 Oxidative Defluorination met4 Dihydrodiol Metabolites parent->met4 Dihydroxylation met5 Hydroxylated Metabolite Glucuronides met1->met5 Glucuronidation met3 THJ-018 Pentanoic Acid met2->met3 Oxidation met6 5'-OH-THJ-018 Glucuronide met2->met6 Glucuronidation

Caption: Metabolic pathway of 5-Fluoro-THJ.

Analytical Workflow General Analytical Workflow for 5-Fluoro-THJ and Metabolites start Biological Sample (e.g., Urine) prep Sample Preparation (Hydrolysis, SPE) start->prep analysis LC-MS/MS or HR-MS Analysis prep->analysis data Data Acquisition (Full Scan & MS/MS) analysis->data processing Data Processing (Peak Integration, Library Search) data->processing end Identification & Quantification processing->end

Caption: Analytical workflow for 5-Fluoro-THJ.

Troubleshooting Logic Troubleshooting Decision Tree for Common LC-MS Issues start Problem Observed p1 Poor Peak Shape (Tailing/Broadening) start->p1 p2 Low Sensitivity/ No Peak start->p2 p3 Co-elution of Peaks start->p3 s1a Check for column contamination (Flush/Replace) p1->s1a s1b Ensure proper mobile phase pH p1->s1b s2a Optimize MS source parameters p2->s2a s2b Check sample prep/recovery p2->s2b s2c Switch ionization polarity? p2->s2c s3a Modify LC gradient (make shallower) p3->s3a s3b Try a different column chemistry (e.g., Biphenyl) p3->s3b

Caption: Troubleshooting decision tree.

References

Validation & Comparative

Validating the Purity of 5-Fluoro-THJ: A Comparative Guide Using NMR and HPLC Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for the purity validation of 5-Fluoro-THJ, a synthetic cannabinoid. The following sections detail the experimental protocols, present comparative data, and illustrate the analytical workflow for ensuring the quality and integrity of this compound in a research and development setting.

Introduction

5-Fluoro-THJ, with the IUPAC name 1-(5-fluoropentyl)-N-quinolin-8-ylindazole-3-carboxamide, is a synthetic cannabinoid derived from THJ-018.[1][2] Its molecular formula is C22H21FN4O and it has a molecular weight of approximately 376.43 g/mol .[3][4][5] As with any potent bioactive compound, rigorous purity assessment is crucial to ensure reproducible experimental results and to identify any potential contaminants or degradation products that may affect its pharmacological profile. This guide focuses on two orthogonal analytical techniques, NMR and HPLC, for the comprehensive purity determination of 5-Fluoro-THJ.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 5 mg of the 5-Fluoro-THJ sample and a similar mass of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

  • Vortex the vial until the sample and standard are completely dissolved.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans). Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay (d1) of at least 5 times the longest T1 of the protons of interest (e.g., 10 seconds for quantification), and a pulse angle of 90 degrees.

  • ¹³C NMR: Acquire a carbon spectrum using a standard pulse program (e.g., zgpg30). A larger number of scans will be required (e.g., 1024 or more).

  • ¹⁹F NMR: Acquire a fluorine spectrum to confirm the presence and environment of the fluorine atom.

Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Integrate the signals of well-resolved peaks corresponding to the analyte and the internal standard.

  • Calculate the purity of 5-Fluoro-THJ using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture, making it ideal for identifying and measuring impurities.

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 60% B

    • 18.1-22 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the 5-Fluoro-THJ sample at a concentration of 1 mg/mL in methanol.

  • Prepare a series of calibration standards of a certified 5-Fluoro-THJ reference material at concentrations ranging from 0.01 mg/mL to 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of 5-Fluoro-THJ in the sample solution from the calibration curve.

  • Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak:

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Data Presentation

Table 1: Hypothetical ¹H NMR Data for Purity Determination of 5-Fluoro-THJ
CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
5-Fluoro-THJ8.8 - 7.2m10HAromatic protons
4.55t2H-NCH₂-
4.45t2H-CH₂F
2.1 - 1.5m6H-CH₂-CH₂-CH₂-
Maleic Acid (Internal Standard)6.28s2HOlefinic protons
Table 2: Quantitative NMR (qNMR) Purity Calculation
ParameterValue
Mass of 5-Fluoro-THJ Sample5.12 mg
Mass of Maleic Acid5.05 mg
Integral of 5-Fluoro-THJ (-NCH₂-)1.00
Number of Protons (5-Fluoro-THJ)2
Integral of Maleic Acid0.98
Number of Protons (Maleic Acid)2
MW of 5-Fluoro-THJ376.43 g/mol
MW of Maleic Acid116.07 g/mol
Purity of Maleic Acid99.9%
Calculated Purity of 5-Fluoro-THJ 98.7%
Table 3: Hypothetical HPLC Data for Purity Analysis of 5-Fluoro-THJ
PeakRetention Time (min)AreaArea %Identification
18.5215,4320.45Impurity A
212.783,389,12499.155-Fluoro-THJ
314.2113,6780.40Impurity B

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_hplc HPLC Analysis cluster_results Final Purity Assessment start 5-Fluoro-THJ Sample weighing Accurate Weighing start->weighing dissolution Dissolution in Solvent nmr_sample_prep Prepare NMR Sample (with Internal Standard) weighing->nmr_sample_prep hplc_sample_prep Prepare HPLC Sample & Standards dissolution->hplc_sample_prep nmr_acquisition Data Acquisition (¹H, ¹³C, ¹⁹F NMR) nmr_sample_prep->nmr_acquisition nmr_processing Spectral Processing & Integration nmr_acquisition->nmr_processing nmr_purity Purity Calculation (qNMR) nmr_processing->nmr_purity comparison Compare & Correlate NMR and HPLC Results nmr_purity->comparison hplc_injection Injection into HPLC System hplc_sample_prep->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_purity Purity Calculation (Area % Report) hplc_detection->hplc_purity hplc_purity->comparison report Final Purity Report comparison->report

References

Unmasking the Stealthy Metabolites: A Guide to the Cross-Reactivity of 5-Fluoro-THJ in Cannabinoid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence of synthetic cannabinoids presents a significant challenge to traditional drug screening methods. Among these, 5-Fluoro-THJ, also known as 5F-THJ-018 or AMB-FUBINACA, has been implicated in numerous public health incidents. A critical aspect of monitoring its use is understanding the detectability of its metabolites in standard cannabinoid immunoassays. This guide provides a comprehensive comparison of the expected cross-reactivity of 5-Fluoro-THJ metabolites in commonly used immunoassay platforms, supported by available experimental evidence and detailed methodologies.

The Metabolic Fate of 5-Fluoro-THJ

Upon ingestion, 5-Fluoro-THJ undergoes rapid and extensive metabolism. The primary metabolic pathway involves the hydrolysis of the terminal methyl ester group, converting the parent compound into its major urinary metabolite, 5-Fluoro-THJ carboxylic acid (AMB-FUBINACA carboxylic acid). This biotransformation is primarily mediated by carboxylesterase 1 (CES1) in the liver.[1][2][3] Due to this rapid conversion, the parent compound is often found in very low or undetectable concentrations in urine, making the carboxylic acid metabolite the principal target for urinary drug testing.[4]

parent 5-Fluoro-THJ (AMB-FUBINACA) metabolite 5-Fluoro-THJ Carboxylic Acid (AMB-FUBINACA-COOH) parent->metabolite Hydrolysis enzyme Carboxylesterase 1 (CES1) enzyme->parent

Caption: Metabolic pathway of 5-Fluoro-THJ.

Cannabinoid Immunoassays: A Primer

Most commercially available cannabinoid immunoassays are designed as competitive binding assays.[5][6][7] In these assays, antibodies specific to a target analyte, typically 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH), are coated onto a solid phase. The urine sample is mixed with a known quantity of enzyme-labeled THC-COOH. The THC-COOH from the sample and the enzyme-labeled THC-COOH then compete for the limited number of antibody binding sites. A higher concentration of THC-COOH in the sample results in less binding of the enzyme-labeled conjugate, leading to a weaker signal, which is inversely proportional to the concentration of the drug in the sample.[8][9]

cluster_neg Negative Sample cluster_pos Positive Sample Ab_neg Antibody Drug_E_neg Labeled Drug Ab_neg->Drug_E_neg Binds Substrate_neg Substrate Drug_E_neg->Substrate_neg Converts Signal_neg Strong Signal Substrate_neg->Signal_neg Ab_pos Antibody Drug_E_pos Labeled Drug Ab_pos->Drug_E_pos Blocked Drug_pos Drug in Sample Ab_pos->Drug_pos Binds Substrate_pos Substrate Drug_E_pos->Substrate_pos No Conversion Signal_pos Weak/No Signal Substrate_pos->Signal_pos

Caption: Principle of competitive immunoassay.

Cross-Reactivity of 5-Fluoro-THJ Metabolites: The Data

The structural dissimilarity between the carboxylic acid metabolite of 5-Fluoro-THJ and THC-COOH is a primary reason for the lack of cross-reactivity in conventional cannabinoid immunoassays. The antibodies used in these assays are highly specific to the chemical structure of THC-COOH and do not recognize the distinct structure of synthetic cannabinoid metabolites.

Studies evaluating the performance of various commercial immunoassays for the detection of synthetic cannabinoids have consistently shown poor results. For instance, one study found that in a pool of 549 urine samples confirmed positive for various synthetic cannabinoids (including metabolites of structurally similar compounds like AB-FUBINACA), none screened positive using two different homogeneous enzyme immunoassays.[1] Another report indicated that a combination of two commercial ELISA kits yielded a sensitivity of only 2% for detecting a range of synthetic cannabinoids.[10]

Immunoassay TypeTarget AnalyteExpected Cross-Reactivity with 5-Fluoro-THJ MetabolitesSupporting Evidence
Standard Cannabinoid (THC) Immunoassays (e.g., ELISA, EMIT, CEDIA) 11-nor-9-carboxy-Δ⁹-THC (THC-COOH)Very Low to None Due to significant structural differences, antibodies targeting THC-COOH do not recognize the 5-Fluoro-THJ carboxylic acid metabolite.[4][5]
Synthetic Cannabinoid-Specific Immunoassays (e.g., for JWH-018, UR-144) Metabolites of older synthetic cannabinoidsVery Low to None These assays are specific to the metabolites of earlier generations of synthetic cannabinoids and show poor cross-reactivity with newer, structurally different compounds like 5-Fluoro-THJ.[1][11]

Experimental Protocols

General Protocol for Cross-Reactivity Testing

For researchers aiming to determine the cross-reactivity of 5-Fluoro-THJ metabolites in a specific immunoassay, the following general protocol can be adapted.

1. Materials:

  • Certified reference material of 5-Fluoro-THJ carboxylic acid.

  • The cannabinoid immunoassay kit to be evaluated.

  • Drug-free urine pool.

  • Microplate reader or appropriate instrumentation for the assay.

2. Sample Preparation:

  • Prepare a stock solution of 5-Fluoro-THJ carboxylic acid in a suitable solvent (e.g., methanol).

  • Create a series of dilutions of the stock solution in the drug-free urine pool to achieve a range of concentrations (e.g., 10, 50, 100, 500, 1000 ng/mL).

3. Immunoassay Procedure:

  • Follow the manufacturer's instructions for the specific immunoassay kit.

  • Run the prepared urine samples containing the 5-Fluoro-THJ metabolite at various concentrations.

  • Include the kit's calibrators and controls in the run.

4. Data Analysis:

  • Calculate the apparent concentration of the 5-Fluoro-THJ metabolite based on the assay's calibration curve for its target analyte (e.g., THC-COOH).

  • Determine the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration / Actual Concentration of 5-Fluoro-THJ Metabolite) x 100

Alternative Detection Methods

Given the unreliability of immunoassays for detecting 5-Fluoro-THJ and its metabolites, more specific and sensitive analytical methods are required for definitive identification and quantification. The gold standard for the detection of novel psychoactive substances, including synthetic cannabinoids, is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high specificity and sensitivity, allowing for the unambiguous identification and quantification of parent compounds and their metabolites in complex biological matrices like urine and blood.

Conclusion

The available scientific evidence strongly indicates that commercially available cannabinoid immunoassays, including those targeting THC and older synthetic cannabinoids, are not reliable for the detection of 5-Fluoro-THJ (AMB-FUBINACA) and its primary carboxylic acid metabolite. The significant structural differences between these molecules and the target analytes of the immunoassays result in negligible cross-reactivity. Therefore, for clinical and forensic purposes, reliance on these screening tests for 5-Fluoro-THJ can lead to false-negative results. Researchers, scientists, and drug development professionals should utilize more robust and specific analytical techniques, such as LC-MS/MS, for the accurate detection and confirmation of 5-Fluoro-THJ use.

References

Navigating the Maze: A Comparative Guide to the Specificity of Analytical Methods for Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: December 2025

The ever-expanding landscape of novel psychoactive substances (NPS) presents a formidable challenge to researchers, clinicians, and forensic toxicologists. The rapid emergence of new chemical structures, often designed to circumvent existing drug laws, necessitates analytical methods that are not only sensitive but, crucially, highly specific.[1][2][3][4] Specificity ensures that the analytical method can unequivocally identify and quantify a particular NPS without interference from structurally related compounds, metabolites, or matrix components. This guide provides a comparative overview of the leading analytical techniques, supported by experimental considerations, to aid professionals in selecting the most appropriate methods for their research and diagnostic needs.

Comparison of Analytical Techniques for NPS Detection

The choice of analytical technique is paramount in NPS analysis, directly impacting the reliability and validity of the results. The primary methods employed range from initial screening tests to highly sophisticated confirmatory analyses. Each method offers a unique balance of specificity, sensitivity, speed, and cost.

Key Analytical Methods and Their Specificity:

  • Immunoassays: These methods are frequently used for initial, high-throughput screening due to their speed and ease of use.[5] However, their specificity is a significant limitation. Immunoassays rely on antibody-antigen binding, and antibodies designed for a specific drug class can exhibit cross-reactivity with other structurally similar NPS, leading to false-positive results.[1][2][6] While beneficial for some NPS classes like benzodiazepines, they are generally not suitable for confirmatory identification of most NPS.[2][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For decades, GC-MS has been a gold standard in forensic toxicology. It combines the powerful separation capabilities of gas chromatography with the identification power of mass spectrometry.[1] This hyphenated technique provides a much higher degree of specificity than immunoassays. The fragmentation patterns generated by the mass spectrometer serve as a chemical fingerprint for the analyte. However, some NPS may require chemical derivatization to improve their volatility and thermal stability for GC analysis, and it may not be suitable for all NPS classes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and its Tandem/High-Resolution Variants: LC-MS has become the cornerstone of modern NPS analysis due to its broad applicability, high sensitivity, and exceptional specificity.[1][7][8]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique, often using a triple quadrupole mass analyzer, is the gold standard for the quantification of known NPS. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), it provides outstanding selectivity and sensitivity, minimizing interferences from complex biological matrices.

    • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) MS are increasingly vital for NPS analysis.[1][9][10] HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown substance. This capability is invaluable for identifying newly emerging, uncharacterized NPS and for distinguishing between isomers—compounds with the same mass but different structures—a common challenge in NPS analysis.[1][11][12] Furthermore, data-independent acquisition (DIA) modes allow for retrospective analysis of data for newly identified threats.[9]

Comparative Data on Analytical Method Specificity

The following table summarizes the key characteristics of each analytical method concerning its specificity for NPS analysis.

Analytical Method Principle of Detection Specificity/Selectivity Susceptibility to Interferences Primary Application in NPS Analysis Limitations
Immunoassays Antibody-antigen bindingLow to ModerateHigh potential for cross-reactivity with structurally similar compounds.[13][14]Rapid preliminary screening.High rate of false positives; not confirmatory.
Gas Chromatography-Mass Spectrometry (GC-MS) Chromatographic separation followed by mass-based identification of electron impact fragments.HighLow, but isomers can be challenging to differentiate without proper chromatographic separation.Confirmatory analysis and quantification of known, volatile NPS.May require derivatization; not suitable for thermally labile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation followed by monitoring of specific precursor-product ion transitions.Very HighVery low due to the specificity of SRM transitions.Targeted screening and gold-standard quantification of known NPS.Less suitable for identifying unknown compounds.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Chromatographic separation followed by high-accuracy mass measurement of precursor and fragment ions.ExcellentVery low; accurate mass helps differentiate analytes from matrix interferences.Identification of unknown NPS, isomer differentiation, and retrospective screening.[9][15]Higher instrument cost and more complex data analysis.

Experimental Protocols for Assessing Specificity

Validating the specificity of an analytical method is a critical step to ensure its reliability.[16][17] The primary goal is to demonstrate that the method can accurately measure the analyte of interest without interference from other substances that may be present in the sample.

Generalized Protocol for Specificity Validation:

  • Selection of Potential Interferents:

    • Identify and procure a comprehensive list of compounds that could potentially interfere with the analysis. This should include:

      • Structurally related NPS (isomers, analogs).

      • Known metabolites of the target NPS.

      • Other drug classes commonly encountered in toxicology samples.

      • Endogenous compounds present in the biological matrix (e.g., urine, blood).

  • Sample Preparation:

    • Prepare two sets of blank matrix samples (e.g., drug-free urine).

    • Spike one set of blank samples with the target NPS analyte at a low, relevant concentration (e.g., near the limit of quantification).

    • Spike the second set of blank samples with high concentrations of each potential interfering substance, individually and as a mixture.

    • Process all samples using the established extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction).

  • Instrumental Analysis:

    • Analyze the processed samples using the developed chromatographic-mass spectrometric method.

    • Analyze a sample containing only the target analyte to establish its retention time and mass spectral signature.

  • Data Analysis and Interpretation:

    • For samples with interfering substances: Examine the chromatogram at the retention time of the target analyte. There should be no significant signal (typically <20% of the lower limit of quantification) in the mass channels used to monitor the target analyte.

    • For samples containing the target analyte: The presence of interfering substances should not significantly alter the retention time or the quantitative result of the target analyte.

    • Cross-reactivity Calculation (for immunoassays): Determine the concentration of the cross-reacting substance that produces a signal equivalent to a known concentration of the target analyte and express it as a percentage.[18]

Visualizing Workflows and Method Comparisons

Diagrams are essential for conceptualizing complex analytical workflows and relationships.

cluster_0 Phase 1: Planning cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Analysis & Evaluation A Identify Target NPS and Potential Interferents B Select Analytical Method (e.g., LC-HRMS) A->B C Prepare Blank Matrix Samples B->C D Spike Samples: 1. Target NPS 2. Interferents C->D E Perform Sample Extraction D->E F Instrumental Analysis E->F G Analyze Chromatographic and Mass Spectral Data F->G H Assess for Signal Interference at Analyte Retention Time G->H I Determine Specificity: Method is Specific or Not Specific H->I

Caption: Workflow for the experimental validation of analytical method specificity.

cluster_screening Screening Methods cluster_confirmation Confirmatory Methods center Analytical Specificity for NPS Immunoassay Immunoassay center->Immunoassay Low GCMS GC-MS center->GCMS High LCMSMS LC-MS/MS center->LCMSMS Very High LCHRMS LC-HRMS center->LCHRMS Excellent

Caption: Comparative specificity of major analytical techniques for NPS analysis.

References

A Comparative Guide to the Inter-Laboratory Analysis of 5F-MDMB-PINACA Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the synthetic cannabinoid 5F-MDMB-PINACA (also known as 5F-ADB), a potent agonist of the CB1 and CB2 receptors.[1] Due to its prevalence and association with adverse health events, the accurate and reliable analysis of 5F-MDMB-PINACA is crucial for researchers, forensic toxicologists, and drug development professionals.[2][3] This document summarizes key performance data from various laboratory studies, outlines common experimental protocols, and visualizes analytical workflows and biological pathways.

While a formal inter-laboratory comparison study for 5F-MDMB-PINACA analytical standards was not identified in the public literature, this guide synthesizes data from multiple independent laboratory validations to offer a comparative perspective on the analytical methods employed.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for 5F-MDMB-PINACA in various biological matrices as reported in different studies. These values offer insight into the sensitivity of different analytical techniques.

Table 1: Performance of LC-MS/MS and LC-HRMS Methods for 5F-MDMB-PINACA Analysis

MatrixAnalytical MethodLOD (ng/mL)LOQ (ng/mL)Reference
BloodLC-HRMS0.08 - 0.100.10 - 0.12[2]
UrineLC-HRMS0.08 - 0.100.10 - 0.12[2]
BloodLC-MS/MS0.1-[4]
UrineLC-MS/MS--[4]
Whole BloodLC-MS/MS--[5]
PlasmaLC-MS/MS0.1 - 0.5-[6]

Table 2: Performance of GC-MS/MS Methods for 5F-MDMB-PICA (a structural analog)

Note: Data for the structurally similar compound 5F-MDMB-PICA is included for comparative purposes, as specific GC-MS/MS validation data for 5F-MDMB-PINACA was limited in the initial search.

MatrixAnalytical MethodLOD (ng/mL)LOQ (ng/mL)Reference
BloodGC-MS/MS0.110.5[7]

Experimental Protocols

The successful analysis of 5F-MDMB-PINACA relies on robust and validated experimental protocols. Below are summaries of methodologies commonly employed for its detection and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS)

LC-based methods are frequently utilized for the analysis of 5F-MDMB-PINACA and its metabolites in biological fluids due to their high sensitivity and selectivity.[2][5][8]

  • Sample Preparation: A common preparation technique involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the matrix.[2] Protein precipitation is another method that has been successfully used.[5]

  • Chromatographic Separation: Reversed-phase chromatography is typically used.

    • Column: A C18 or Phenyl-Hexyl column is often employed.[1][5]

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile (B52724) or methanol (B129727), often with additives like formic acid, is used to achieve separation.[1]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is standard.[5]

    • Analysis: For quantitative analysis, multiple reaction monitoring (MRM) is used with tandem mass spectrometry (MS/MS).[9] For qualitative analysis and metabolite identification, high-resolution mass spectrometry (HRMS) provides accurate mass measurements.[1][2] Key fragment ions for 5F-MDMB-PINACA include m/z 318.20, 233.11, 213.10, and 145.04.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification of 5F-MDMB-PINACA, particularly in seized materials.[10] For biological matrices, derivatization may be necessary to improve chromatographic performance. Electron ionization (EI) typically results in extensive fragmentation, which can be useful for structural elucidation.[7]

  • Sample Preparation: For herbal mixtures, extraction with a solvent like methanol is common.[10] For biological samples, extraction and purification steps are required.

  • Chromatographic Separation: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.

  • Mass Spectrometry Detection:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Analysis: Full scan mode is used for identification by comparing the resulting mass spectrum to reference libraries.[10]

Visualizations

Experimental Workflow for Inter-Laboratory Comparison

The following diagram illustrates a generalized workflow for conducting an inter-laboratory comparison of analytical standards.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation A Central Laboratory Prepares Homogeneous Test Samples B Characterization and Homogeneity Testing A->B C Distribution to Participating Laboratories B->C D Laboratories Perform Analysis using Pre-defined and/or In-house Methods C->D E Data Submission to Coordinating Body D->E F Statistical Analysis (e.g., z-scores) E->F G Issuance of Final Report F->G

A generalized workflow for an inter-laboratory comparison study.
Simplified Signaling Pathway of a Synthetic Cannabinoid Agonist

This diagram depicts the basic mechanism of action for a synthetic cannabinoid like 5F-MDMB-PINACA as an agonist at cannabinoid receptors.

cluster_0 Cellular Environment SC Synthetic Cannabinoid (e.g., 5F-MDMB-PINACA) Receptor CB1/CB2 Receptor SC->Receptor Binds to G_Protein G-protein Signaling Receptor->G_Protein Activates Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) Effector->Response Leads to

References

A Comparative Guide to the Biological Activity of 5-Fluoro-THJ and Other Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of the synthesized synthetic cannabinoid 5-Fluoro-THJ (also known as THJ-2201) with its parent compound, THJ-018, and other widely recognized synthetic cannabinoids, JWH-018 and AM-2201. The data presented herein is intended to offer an objective overview of the performance of these compounds, supported by experimental data, to aid in research and drug development.

Quantitative Data Summary

The following table summarizes the in vitro biological activities of 5-Fluoro-THJ and its selected alternatives at the human cannabinoid receptors CB1 and CB2. The binding affinity (Ki) represents the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay, with lower values indicating higher affinity. The functional activity (EC50) is the concentration that produces 50% of the maximal response in a functional assay, indicating the potency of the compound as an agonist.

CompoundReceptorBinding Affinity (Ki) (nM)Functional Activity (EC50) (nM)
5-Fluoro-THJ (THJ-2201) CB11.34[1]~Δ9-THC, RCS-4[2]
CB21.32[1]-
THJ-018 CB15.84-
CB24.57-
JWH-018 CB19.00 ± 5.00102
CB22.94 ± 2.65133
AM-2201 CB11.038
CB22.658

Cannabinoid Receptor Signaling Pathway

Activation of cannabinoid receptors (CB1 and CB2) by agonists like 5-Fluoro-THJ initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to Gi/o proteins. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Furthermore, the βγ subunit of the G-protein can modulate ion channels, typically inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. These actions collectively lead to a decrease in neuronal excitability. Cannabinoid receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, influencing gene transcription and other cellular processes.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB_Receptor Cannabinoid Receptor (CB1/CB2) G_Protein Gi/o Protein CB_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) K_Channel K+ Channel G_Protein->K_Channel Activates (βγ subunit) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Ca_Influx Ca2+ Influx K_Efflux K+ Efflux Cannabinoid_Agonist 5-Fluoro-THJ (Agonist) Cannabinoid_Agonist->CB_Receptor Binds ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release & Gene Expression PKA->Cellular_Response MAPK_Pathway->Cellular_Response Ca_Influx->Cellular_Response Decreased K_Efflux->Cellular_Response Increased

Caption: Cannabinoid Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the biological activity of synthetic cannabinoids.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Materials and Reagents:

  • Cell membranes expressing human CB1 or CB2 receptors (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

  • Test compound (e.g., 5-Fluoro-THJ).

  • Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • 96-well filter plates (e.g., GF/C glass fiber).

  • Scintillation cocktail and a scintillation counter.

2. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the ability of a compound to activate the G-protein coupled to the cannabinoid receptor, providing a measure of its efficacy (EC50 and Emax).

1. Materials and Reagents:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Test compound (e.g., 5-Fluoro-THJ).

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Non-specific binding control: A high concentration of unlabeled GTPγS.

2. Procedure:

  • Membrane Preparation: Prepare cell membranes containing the cannabinoid receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Filtration and Washing: Terminate the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding of [³⁵S]GTPγS at each concentration of the test compound.

  • Plot the specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the binding affinity and functional activity of a synthetic cannabinoid like 5-Fluoro-THJ.

Experimental Workflow cluster_affinity Binding Affinity (Ki) Determination cluster_activity Functional Activity (EC50) Determination A1 Prepare Cell Membranes (with CB1/CB2 receptors) A2 Incubate Membranes with Radioligand ([3H]CP-55,940) & Test Compound A1->A2 A3 Separate Bound from Unbound (Filtration) A2->A3 A4 Quantify Radioactivity (Scintillation Counting) A3->A4 A5 Data Analysis (IC50 -> Ki) A4->A5 B1 Prepare Cell Membranes (with CB1/CB2 receptors) B2 Incubate Membranes with Test Compound, GDP & [35S]GTPγS B1->B2 B3 Separate Bound from Unbound (Filtration) B2->B3 B4 Quantify Radioactivity (Scintillation Counting) B3->B4 B5 Data Analysis (EC50 & Emax) B4->B5

Caption: Experimental workflow for determining binding affinity and functional activity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.